Product packaging for (S)-Cetirizine dihydrochloride(Cat. No.:CAS No. 163837-48-7)

(S)-Cetirizine dihydrochloride

Numéro de catalogue: B192756
Numéro CAS: 163837-48-7
Poids moléculaire: 461.8 g/mol
Clé InChI: PGLIUCLTXOYQMV-FGJQBABTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A nonsedating type histamine H1-receptor antagonist. A major metabolite of Hydroxyzine. Pharmacological activity resides primarily in the (R)-isomer. Antihystaminic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27Cl3N2O3 B192756 (S)-Cetirizine dihydrochloride CAS No. 163837-48-7

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FGJQBABTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163837-48-7
Record name Cetirizine dihydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (2-(4-((S)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETIRIZINE DIHYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4792TC1585
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Levocetirizine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Levocetirizine (B1674955) Dihydrochloride (B599025)

Introduction

Levocetirizine dihydrochloride is a third-generation, non-sedating antihistamine, utilized extensively in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1] It is the active (R)-enantiomer of cetirizine (B192768) and functions as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[2] Compared to its S-enantiomer, the R-enantiomer possesses a 30-fold higher affinity for the H1 receptor and dissociates more slowly.[2] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of levocetirizine dihydrochloride, detailed experimental protocols for their determination, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Levocetirizine dihydrochloride is a white to almost white crystalline powder.[2][3] Its core chemical identifiers and physical characteristics are summarized in the tables below.

Table 1: General Chemical Properties
PropertyValueReferences
Chemical Name (R)-[2-[4-[(4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid dihydrochloride[2]
Molecular Formula C₂₁H₂₅ClN₂O₃·2HCl (or C₂₁H₂₇Cl₃N₂O₃)[3][4][5][6]
Molecular Weight 461.81 g/mol [4][5][7]
CAS Number 130018-87-0[3][4]
Appearance White to almost white crystalline powder[2][3]
Table 2: Physicochemical Properties
PropertyValueReferences
Melting Point 212 - 220 °C[3][5][8][9]
Solubility Water: Freely soluble (94.6 g/100 mL) Methanol: Freely soluble Ethanol: Slightly soluble Acetone: Insoluble DMSO: ≥26.05 mg/mL[4][8][9][10]
UV λmax ~230-231 nm (in acidic/neutral buffer)[1][11][12][13]
pH (solution) Approximately 4.0 - 5.5[4]

Crystallographic Data

The crystal structure of levocetirizine dihydrochloride (Form I) has been determined using synchrotron X-ray powder diffraction data.[14][15] Despite being a chiral molecule, it crystallizes in a centrosymmetric space group.[14][15] To accommodate this, the chiral carbon atom is disordered over two half-occupied positions within the crystal lattice.[15]

Table 3: Crystal Structure Details (Form I)
ParameterValueReferences
Crystal System Monoclinic[15][16]
Space Group P2₁/n[14][15][16]
Unit Cell Parameters a = 24.1318(21) Å b = 7.07606(9) Å c = 13.5205(7) Å β = 97.9803(4)°[15][16]
Volume (V) 2286.38(12) ų[15][16]
Molecules per unit cell (Z) 4[15][16]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of levocetirizine dihydrochloride, synthesized from established pharmacopeial and analytical procedures.

Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeia guidelines for melting point analysis.[17][18]

  • Sample Preparation: The levocetirizine dihydrochloride sample must be finely powdered and thoroughly dried in a desiccator over silica (B1680970) gel for at least 24 hours.[17]

  • Capillary Loading: A sufficient amount of the dry powder is introduced into an open-ended capillary tube. The tube is tapped gently on a hard surface to compact the powder into a column of 2.5-3.5 mm at the sealed end.[17][19]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp).[20]

  • Measurement:

    • For an unknown melting point, a rapid preliminary heating (10-20 °C/min) is performed to determine an approximate range.[19][21]

    • For a precise measurement, the apparatus is pre-heated to a temperature approximately 5-10 °C below the expected melting point.[17][21]

    • The heating rate is then reduced to a slow, controlled rate of approximately 1-2 °C per minute.[17][20]

  • Data Recording: Two temperatures are recorded:

    • T₁ (Onset): The temperature at which the first droplet of liquid becomes visible.[19]

    • T₂ (Clear Point): The temperature at which the sample is completely molten.[17] The melting range is reported as T₁ - T₂. The procedure is repeated at least twice to ensure consistency.[20]

Solubility Determination (Shake-Flask Method)

This method is used to determine the saturation solubility of the compound in various solvents.

  • Preparation: An excess amount of levocetirizine dihydrochloride is added to a known volume of the desired solvent (e.g., pH 7.4 buffer, water, methanol) in a sealed flask.[10]

  • Equilibration: The flask is placed in a mechanical shaker or stirring apparatus maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation: After equilibration, the suspension is allowed to stand, and the supernatant is carefully separated from the undissolved solid by filtration (using a filter that does not adsorb the compound, e.g., 0.45 µm hydrophilic filter) or centrifugation.[22]

  • Quantification: The concentration of levocetirizine dihydrochloride in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is expressed in units such as mg/mL or g/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the dissociation constants (pKa) of ionizable compounds.[23][24]

  • Instrument Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[23]

  • Solution Preparation: A solution of levocetirizine dihydrochloride is prepared at a known concentration (e.g., 1 mM) in water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[23]

  • Titration Setup: The solution is placed in a jacketed vessel on a magnetic stirrer to maintain a constant temperature. The calibrated pH electrode is immersed in the solution. The solution is purged with nitrogen gas to remove dissolved carbon dioxide.[23]

  • Titration: The solution is titrated with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). The titrant is added in small, precise increments.[23]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

  • Analysis: The pKa value is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the curve corresponds to the equivalence point, and the pH at the half-equivalence point represents the pKa.[24]

UV-Vis Spectrophotometric Analysis

This protocol is for the quantification of levocetirizine dihydrochloride and is based on its absorbance of UV light.[11][13]

  • Solvent/Diluent Selection: A suitable solvent in which the compound is stable and soluble is chosen. For levocetirizine dihydrochloride, 0.1 M hydrochloric acid or a pH 7.0 phosphate (B84403) buffer is commonly used.[1][13]

  • Standard Stock Solution Preparation: An accurately weighed amount of the reference standard (e.g., 25 mg) is dissolved in the diluent and transferred to a volumetric flask (e.g., 25 mL) to create a stock solution of known concentration (e.g., 1000 µg/mL).[11]

  • Working Standard Preparation: The stock solution is further diluted to prepare a working standard solution with a concentration that gives an absorbance reading in the optimal range (approximately 0.2-1.0 AU). For example, a 10 µg/mL solution is often used.[25]

  • Spectrophotometer Setup: A double-beam UV-Vis spectrophotometer is used. The instrument is zeroed (blanked) using the same diluent used to prepare the solutions.[13]

  • Wavelength Scan: The absorbance of the working standard solution is scanned over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 231 nm.[13]

  • Measurement: The absorbance of the sample solution (prepared similarly to the standard) is measured at the predetermined λmax.

  • Calculation: The concentration of the sample is calculated using the Beer-Lambert law by comparing its absorbance to that of the standard solution.

Visualizations

Mechanism of Action: H1 Receptor Signaling Pathway

Levocetirizine acts as an inverse agonist at the H1 histamine receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). By blocking the receptor, it prevents the downstream signaling cascade initiated by histamine, thereby mitigating the allergic response.

G cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Levocetirizine Levocetirizine Levocetirizine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (Inflammation, Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Signaling pathway of the H1 receptor and the inhibitory action of Levocetirizine.

Experimental Workflow: UV-Vis Spectrophotometric Assay

The following diagram illustrates a typical workflow for determining the concentration or purity of a levocetirizine dihydrochloride sample using UV-Vis spectrophotometry.

G start Start: Assay Objective prep_diluent 1. Prepare Diluent (e.g., 0.1M HCl) start->prep_diluent prep_stock 2. Prepare Standard & Sample Stock Solutions prep_diluent->prep_stock prep_working 3. Prepare Working Dilutions (Standard & Sample) prep_stock->prep_working setup_uv 4. Set up Spectrophotometer (λmax = 231 nm) prep_working->setup_uv blank 5. Zero Instrument with Diluent (Blank) setup_uv->blank measure 6. Measure Absorbance of all solutions blank->measure analyze 7. Data Analysis (Beer-Lambert Law) measure->analyze report 8. Report Results (Concentration / Purity) analyze->report end_node End report->end_node

Caption: Standard workflow for quantitative analysis by UV-Vis Spectrophotometry.

References

A Deep Dive into the Stereochemistry of Cetirizine: (S)-Cetirizine vs. Racemic Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetirizine (B192768), a widely used second-generation antihistamine, is a racemic mixture of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine (dextrocetirizine). This technical guide provides a comprehensive analysis of the stereochemical differences between the active enantiomer, levocetirizine (B1674955), and the racemic mixture. It delves into the comparative pharmacology, pharmacokinetics, and clinical implications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The evidence overwhelmingly indicates that the antihistaminic activity of racemic cetirizine is primarily attributable to levocetirizine, which exhibits a higher affinity and slower dissociation from the histamine (B1213489) H1 receptor. This stereochemical distinction forms the basis for the development of levocetirizine as a single-enantiomer drug.

Introduction: The Significance of Stereochemistry in Drug Action

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The development of single-enantiomer drugs from existing racemates, known as a "chiral switch," is a common strategy to improve therapeutic outcomes by isolating the pharmacologically active enantiomer (the eutomer) from its less active or inactive counterpart (the distomer)[1]. Cetirizine serves as a classic example of this principle, where the (R)-enantiomer, levocetirizine, is the primary contributor to its therapeutic effects[1][2].

Comparative Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for cetirizine is the selective antagonism of the histamine H1 receptor[3]. Stereochemistry plays a pivotal role in the interaction with this receptor.

Histamine H1 Receptor Binding Affinity

In vitro studies have consistently demonstrated the stereoselective binding of cetirizine enantiomers to the human H1 receptor. Levocetirizine exhibits a significantly higher affinity for the H1 receptor compared to both racemic cetirizine and dextrocetirizine[4][5][6][7].

CompoundH1 Receptor Binding Affinity (Ki, nM)
Levocetirizine ((R)-cetirizine) 3[3][5][6]
Racemic Cetirizine 6[3][5][6]
Dextrocetirizine ((S)-cetirizine) 100[3][5][6]

Table 1: Comparative Histamine H1 Receptor Binding Affinities.

Receptor Dissociation Kinetics

Beyond binding affinity, the rate at which a drug dissociates from its receptor can significantly influence its duration of action. Levocetirizine has a markedly slower dissociation rate from the H1 receptor compared to its S-enantiomer, leading to a longer duration of action and classifying it as a pseudo-irreversible antagonist in functional studies[4][5][6][8].

CompoundDissociation Half-time from H1 Receptor (min)
Levocetirizine 142[5][6]
(S)-cetirizine 6[5][6]

Table 2: Dissociation Half-times from the Histamine H1 Receptor.

In Vivo Pharmacodynamic Effects

The superior in vitro profile of levocetirizine translates to more potent in vivo antihistaminic activity. Histamine-induced wheal and flare studies in healthy volunteers have shown that 2.5 mg of levocetirizine has comparable efficacy to 5 mg of racemic cetirizine, while dextrocetirizine is largely inactive[4][9].

Signaling Pathways

Cetirizine, as a histamine H1 receptor antagonist (more accurately, an inverse agonist), modulates downstream signaling cascades initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq_GTP Gαq-GTP H1R->Gq_GTP Activates PLC Phospholipase C (PLC) Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Cetirizine (S)-Cetirizine / Racemic Cetirizine Cetirizine->H1R Antagonizes

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression. By antagonizing the H1 receptor, cetirizine and levocetirizine inhibit these downstream effects.

Comparative Pharmacokinetics

The pharmacokinetic profiles of levocetirizine and racemic cetirizine are largely similar, characterized by rapid absorption and minimal metabolism. However, subtle differences exist that are attributable to their stereochemistry.

ParameterLevocetirizine (5 mg)Racemic Cetirizine (10 mg) - Levocetirizine component
Tmax (h) ~0.9[10]~1.0[11]
Cmax (ng/mL) ~270[10]Not directly equivalent, but plasma concentrations of levocetirizine are similar after a 5 mg dose of levocetirizine and a 10 mg dose of cetirizine[12].
AUC (ng·h/mL) ~2310[13]Equivalent exposure of levocetirizine is achieved with half the dose of racemic cetirizine[12].
Half-life (t1/2, h) ~7-8[4][8][10][14]~7-8[4][8][10][14]
Apparent Volume of Distribution (Vd/F, L/kg) 0.41[1][2]N/A (For dextrocetirizine: 0.60 L/kg[1][2])
Renal Clearance (mL/min) Lower than dextrocetirizine[1][2]N/A
Protein Binding (%) ~96[10]~89-92[10]

Table 3: Comparative Pharmacokinetic Parameters.

Levocetirizine is not subject to racemization in the body, ensuring its stereochemical integrity after administration[1][2]. Both are primarily excreted unchanged in the urine, with negligible interaction with hepatic enzymes[4][8][14][15].

Clinical Efficacy and Safety

Clinical trials have compared the efficacy and safety of levocetirizine and racemic cetirizine in various allergic conditions, most notably chronic idiopathic urticaria and allergic rhinitis.

In general, the clinical efficacy of 5 mg of levocetirizine is comparable to that of 10 mg of racemic cetirizine[5][16]. Some studies in chronic idiopathic urticaria have suggested a marginal advantage for levocetirizine in terms of antipruritic effect, although this may be accompanied by a slight increase in sedation in some patients[5][16][17][18].

The safety profiles of levocetirizine and cetirizine are similar, with somnolence being the most commonly reported side effect. However, as second-generation antihistamines, they are considered to be less sedating than their first-generation predecessors due to limited penetration of the blood-brain barrier[3].

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-cetirizine and racemic cetirizine for the human histamine H1 receptor.

Receptor_Binding_Assay_Workflow Preparation Prepare cell membranes expressing human H1 receptors Incubation Incubate membranes with [³H]mepyramine (radioligand) and varying concentrations of test compound (cetirizine enantiomers) Preparation->Incubation Equilibrium Allow to reach equilibrium Incubation->Equilibrium Separation Separate bound and free radioligand (e.g., filtration) Equilibrium->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Analyze data to determine IC50 and calculate Ki Quantification->Analysis

Experimental Workflow for H1 Receptor Binding Assay

Methodology:

  • Membrane Preparation: Human H1 receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, typically [³H]mepyramine, and varying concentrations of the unlabeled test compounds (levocetirizine, dextrocetirizine, racemic cetirizine).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Study

Objective: To assess the in vivo antihistaminic activity of (S)-cetirizine and racemic cetirizine.

Methodology:

  • Subject Enrollment: Healthy volunteers are enrolled in a double-blind, placebo-controlled, crossover study.

  • Drug Administration: Subjects receive a single oral dose of the test drug (e.g., 5 mg levocetirizine, 10 mg racemic cetirizine) or placebo.

  • Histamine Challenge: At predetermined time points after drug administration, a fixed concentration of histamine is introduced into the skin of the forearm via skin prick or intradermal injection.

  • Measurement: The areas of the resulting wheal (swelling) and flare (redness) are measured at specified times after the histamine challenge. This is often done by tracing the borders onto a transparent sheet and calculating the area.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatments compared to placebo is calculated for each time point.

Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of levocetirizine administered as a single enantiomer versus as part of the racemic mixture.

Pharmacokinetic_Study_Workflow Enrollment Enroll healthy volunteers (crossover design) Dosing1 Administer single dose of Levocetirizine (e.g., 5 mg) Enrollment->Dosing1 Sampling1 Collect serial blood samples over time Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Analyze plasma concentrations of enantiomers (LC-MS/MS) Sampling1->Analysis Dosing2 Administer single dose of Racemic Cetirizine (e.g., 10 mg) Washout->Dosing2 Sampling2 Collect serial blood samples over time Dosing2->Sampling2 Sampling2->Analysis PK_Parameters Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Parameters

Experimental Workflow for a Comparative Pharmacokinetic Study

Methodology:

  • Study Design: A randomized, open-label, two-way crossover study in healthy volunteers is a common design.

  • Drug Administration: Subjects receive a single oral dose of levocetirizine and, after a suitable washout period, a single oral dose of racemic cetirizine.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of levocetirizine and dextrocetirizine are quantified using a validated and stereospecific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, for each enantiomer after administration of both the single enantiomer and the racemate.

Conclusion

The stereochemical differences between (S)-cetirizine and racemic cetirizine are profound and have significant implications for their pharmacological and clinical profiles. The (R)-enantiomer, levocetirizine, is the eutomer, possessing a significantly higher affinity and slower dissociation from the histamine H1 receptor than the (S)-enantiomer. This results in levocetirizine being the primary contributor to the antihistaminic effects of racemic cetirizine. Pharmacokinetic studies reveal subtle but important differences in their disposition, while clinical studies demonstrate that a lower dose of levocetirizine provides comparable efficacy to a higher dose of the racemate. This in-depth understanding of the stereochemistry of cetirizine has enabled the successful development of levocetirizine as a more targeted and potent therapeutic agent for allergic disorders.

References

Discovery and synthesis history of Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Levocetirizine

Introduction

Levocetirizine, the active (levorotatory) enantiomer of the second-generation antihistamine cetirizine (B192768), is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor. Its development marked a significant advancement in the treatment of allergic conditions, offering an improved therapeutic profile over its racemic parent compound. This document provides a comprehensive overview of the discovery, synthesis, and key pharmacological characteristics of Levocetirizine, intended for researchers, scientists, and professionals in drug development.

Discovery and Development History

The story of Levocetirizine is intrinsically linked to the development of its predecessors, hydroxyzine (B1673990) and cetirizine. Hydroxyzine, a first-generation antihistamine, was known for its sedative effects. Its active metabolite, cetirizine, was developed to reduce these central nervous system effects. Cetirizine, a racemic mixture of two enantiomers (levocetirizine and dextrocetirizine), was first marketed in 1987.

Further research revealed that the antihistaminic activity of cetirizine resided almost exclusively in the (R)-enantiomer, Levocetirizine. This discovery was pivotal, as isolating the active enantiomer offered the potential for a more targeted therapeutic with a lower dose and a potentially better safety profile by eliminating the inactive (S)-enantiomer, dextrocetirizine. The development of Levocetirizine was spearheaded by UCB Pharma. Levocetirizine was first launched in Germany in 2001.

Mechanism of Action and Pharmacodynamics

Levocetirizine is a potent and highly selective inverse agonist of the histamine H1 receptor. Its primary mechanism of action involves the stabilization of the inactive conformation of the H1 receptor, thereby reducing the allergic response mediated by histamine. The affinity of Levocetirizine for the human H1 receptor is significantly higher than that of its (S)-enantiomer, dextrocetirizine. This stereoselectivity in binding is the fundamental basis for its development as a single-enantiomer drug.

Signaling Pathway

The binding of Levocetirizine to the H1 receptor antagonizes the downstream signaling cascade typically initiated by histamine. This includes the inhibition of the Gq/11 protein-mediated activation of phospholipase C, which in turn prevents the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and the activation of protein kinase C (PKC).

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AllergicResponse Allergic Response Ca2->AllergicResponse PKC->AllergicResponse Levocetirizine Levocetirizine Levocetirizine->H1R Inhibits

Caption: Histamine H1 Receptor Signaling and Levocetirizine Inhibition.

Synthesis and Enantioselective Separation

The industrial synthesis of Levocetirizine primarily relies on the resolution of racemic cetirizine. This involves separating the two enantiomers from the racemic mixture. While several methods for asymmetric synthesis exist, chiral resolution remains a common and economically viable approach.

Experimental Protocol: Chiral Resolution of Cetirizine

A prevalent method for the resolution of racemic cetirizine involves the use of a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

Objective: To separate Levocetirizine and Dextrocetirizine from a racemic mixture.

Materials:

Procedure:

  • Diastereomeric Salt Formation: A solution of racemic cetirizine in methanol is heated. A stoichiometric amount of (+)-tartaric acid, dissolved in methanol, is added to the solution.

  • Fractional Crystallization: The mixture is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt of Levocetirizine with (+)-tartaric acid. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted with sodium hydroxide to liberate the free base of Levocetirizine.

  • Extraction: The aqueous solution is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Levocetirizine.

  • Salt Formation (optional): For the dihydrochloride (B599025) salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

G start Racemic Cetirizine in Methanol add_ta Add (+)-Tartaric Acid start->add_ta cool Cool and Crystallize add_ta->cool filter Filter Crystals cool->filter dissolve Dissolve Crystals in Water filter->dissolve add_naoh Adjust pH with NaOH dissolve->add_naoh extract Extract with Ethyl Acetate add_naoh->extract evaporate Evaporate Solvent extract->evaporate end Levocetirizine evaporate->end

Caption: Chiral Resolution Workflow for Levocetirizine.

Comparative Pharmacological Data

The rationale for developing Levocetirizine is clearly demonstrated by the comparative pharmacological data between the two enantiomers of cetirizine.

ParameterLevocetirizine ((R)-cetirizine)Dextrocetirizine ((S)-cetirizine)Reference
H1 Receptor Binding Affinity (Ki) ~3 nM~100 nM
H1 Receptor Occupancy in vivo HighLow
Antihistaminic Potency HighNegligible
Pharmacokinetics
Cmax (ng/mL)~270~260
Tmax (h)~0.9~1.1
AUC (ng·h/mL)~3100~3000
Half-life (t1/2) (h)~8~8

Clinical Significance and Therapeutic Advantages

Clinical studies have demonstrated that Levocetirizine at a 5 mg dose is as effective as a 10 mg dose of racemic cetirizine in the treatment of allergic rhinitis and chronic idiopathic urticaria. The primary advantages of Levocetirizine include:

  • Lower Therapeutic Dose: A 5 mg dose of Levocetirizine provides equivalent efficacy to 10 mg of cetirizine.

  • Reduced Drug Burden: By eliminating the inactive dextro-enantiomer, the overall drug exposure to the patient is reduced.

  • Favorable Safety Profile: Levocetirizine is generally well-tolerated, with a low incidence of adverse effects. The potential for off-target effects is minimized by using a single, active enantiomer.

Conclusion

The development of Levocetirizine from racemic cetirizine is a classic example of successful chiral switching in drug development. By isolating the pharmacologically active enantiomer, a more potent and targeted therapeutic agent was created, offering an improved risk-benefit profile for patients with allergic disorders. The synthesis, primarily through chiral resolution, and the distinct pharmacodynamic and pharmacokinetic properties of Levocetirizine underscore the importance of stereochemistry in drug design and action.

Levocetirizine receptor binding affinity studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Levocetirizine's receptor binding affinity reveals its high potency and selectivity for the histamine (B1213489) H1 receptor, which is fundamental to its clinical efficacy as a second-generation antihistamine. This guide provides a detailed overview of the quantitative data from binding studies, the experimental protocols employed, and the associated molecular signaling pathways.

Levocetirizine (B1674955) Receptor Binding Profile

Levocetirizine is the R-enantiomer of cetirizine (B192768) and is responsible for the majority of its pharmacological activity. Its primary mechanism of action is the inverse agonism of the histamine H1 receptor. Binding affinity studies consistently demonstrate that levocetirizine has a high affinity and selectivity for the H1 receptor.

Quantitative Binding Affinity Data

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeSpeciesTissue/Cell LineRadioligandKi (nM)Reference
Histamine H1 Human (recombinant)CHO cells[³H]mepyramine0.98
Histamine H1 Human (recombinant)HEK293 cells[¹²⁵I]iodobolpyramine1.13
Histamine H1 Guinea PigCerebellum[³H]pyrilamine3.0
Histamine H2 Human[³H]tiotidine>10,000
Histamine H3 Human[³H]Nα-methylhistamine>10,000
Histamine H4 Human[³H]histamine>10,000
α1-Adrenergic Human[³H]prazosin>10,000
Dopamine D2 Human[³H]spiperone>10,000
Serotonin 5-HT₂ Human[³H]ketanserin>10,000
Muscarinic M1-M5 HumanVarious>10,000

Table 1: Comparative binding affinities of Levocetirizine for the histamine H1 receptor and various other neurotransmitter receptors. The data highlights the drug's high selectivity.

The data clearly indicates that levocetirizine's affinity for the H1 receptor is in the low nanomolar range, while its affinity for other tested receptors is negligible, demonstrating its high selectivity. This selectivity is a key factor in its favorable side-effect profile, as it avoids the anticholinergic and other off-target effects associated with first-generation antihistamines.

Experimental Protocols

The determination of binding affinity is primarily achieved through radioligand binding assays. These assays measure the competition between a labeled ligand (radioligand) and an unlabeled test compound (levocetirizine) for binding to the target receptor.

Radioligand Binding Assay for H1 Receptor

This protocol provides a representative example of how the binding affinity of levocetirizine to the human H1 receptor is determined.

Objective: To determine the inhibition constant (Ki) of levocetirizine for the human histamine H1 receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compound: Levocetirizine.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

  • Membrane Preparation: The cell membranes expressing the H1 receptor are isolated and prepared at a specific protein concentration.

  • Assay Setup: The assay is performed in microtiter plates. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]mepyramine), and varying concentrations of the test compound (levocetirizine).

  • Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any residual unbound ligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of levocetirizine that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [³H]mepyramine Radioligand->Incubation Levocetirizine Levocetirizine (Test Compound) Levocetirizine->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Calculate IC50 & Ki Quantification->Analysis

Figure 1: Workflow for a typical radioligand binding assay.

Signaling Pathways

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. As an inverse agonist, levocetirizine not only blocks the action of histamine but also reduces the basal constitutive activity of the H1 receptor.

Histamine-Mediated H1 Receptor Activation:

  • Histamine binds to the H1 receptor.

  • This induces a conformational change in the receptor, activating the associated Gq/11 protein.

  • The activated Gαq subunit stimulates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • DAG, along with Ca²⁺, activates protein kinase C (PKC).

  • These downstream signals ultimately lead to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

Levocetirizine's Mechanism of Action: Levocetirizine binds to the H1 receptor, stabilizing it in an inactive conformation. This prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Levocetirizine Levocetirizine Levocetirizine->H1R Binds & Inactivates Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Response Cellular Response PKC->Response

In Vitro Anti-inflammatory Effects of Levocetirizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Levocetirizine (B1674955), a second-generation histamine (B1213489) H1 receptor antagonist. Beyond its well-established antihistaminic activity, Levocetirizine exhibits a range of anti-inflammatory effects at clinically relevant concentrations.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Analysis of Anti-inflammatory Effects

The in vitro anti-inflammatory activity of Levocetirizine has been quantified across various studies, demonstrating its inhibitory effects on cytokine and chemokine secretion, as well as the expression of adhesion molecules. The following tables summarize these findings.

Table 1: Effect of Levocetirizine on Cytokine and Chemokine Secretion

Cell TypeStimulusInflammatory MediatorLevocetirizine ConcentrationObserved Effect
A549 Human Airway Epithelial CellsIL-1βGM-CSF2.5, 5, 10 µMSignificant suppression (p<0.05)[5]
A549 Human Airway Epithelial CellsIL-1βIL-85, 10 µMSignificant suppression (p<0.05)[5]
Primary Human Nasal Epithelial CellsHuman Rhinovirus (HRV)IL-6, IL-80.5, 5, 50 nMInhibition of secretion[6]
Mouse EosinophilsAntigenRANTES, Eotaxin0.05 µMSignificant decrease in production[7]
Lipopolysaccharide-stimulated Human EosinophilsLipopolysaccharideIL-1β, IL-7, Stem Cell Factor1 µMAttenuated production[8]

Table 2: Effect of Levocetirizine on Adhesion Molecule Expression

Cell TypeStimulusAdhesion MoleculeLevocetirizine ConcentrationObserved Effect
Primary Human Nasal Epithelial CellsHuman Rhinovirus (HRV)ICAM-10.5, 5, 50 nMInhibition of expression[6]
IFN-γ-stimulated KeratinocytesIFN-γICAM-1, MHC class INot specifiedInhibition of expression[1][9]
Nasal Polyp-derived Human FibroblastsHistamineVCAM-10.1 - 10.0 µMEffective inhibition (p<0.05)[10]

Table 3: Effect of Levocetirizine on Eosinophil Function

Eosinophil FunctionModel SystemLevocetirizine ConcentrationObserved Effect
Eosinophil Transendothelial MigrationHuman dermal or lung microvascular endothelial cell monolayersClinically relevant concentrationsInhibition of eotaxin-induced migration[1][9]
Eosinophil Adhesion to VCAM-1In vitro model of post-capillary venules under flow conditions10⁻⁸ M (maximal effect), EC₅₀ of 10⁻⁹ MSignificant inhibition of resting and GM-CSF-stimulated adhesion[11]

Key Experimental Protocols

This section details the methodologies employed in the cited in vitro studies to evaluate the anti-inflammatory effects of Levocetirizine.

Cell Culture and Stimulation
  • A549 Human Airway Epithelial Cells: Cells are cultured and subsequently stimulated with Interleukin-1 beta (IL-1β) to induce the secretion of pro-inflammatory cytokines such as GM-CSF and IL-8.[5]

  • Primary Human Nasal Epithelial Cells (HNEC): HNECs are infected with Human Rhinovirus (HRV) to investigate the effects of Levocetirizine on virus-induced inflammation and replication.[6]

  • Eosinophils: Eosinophils are isolated from subjects and may be sensitized with IgE before being stimulated with specific antigens to measure the production of chemokines like RANTES and eotaxin.[7][12]

  • Nasal Polyp-derived Fibroblasts: Fibroblasts are cultured from nasal polyps and stimulated with histamine or a combination of IL-4 and TNF-α to assess the expression of VCAM-1.[10]

Levocetirizine Treatment

Cultured cells are pre-incubated with a range of concentrations of Levocetirizine (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control for a specified period before the addition of the inflammatory stimulus.[11] In viral infection models, Levocetirizine may be added at the time of infection and/or as a pre-treatment.[6]

Measurement of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to quantify the concentration of secreted cytokines and chemokines (e.g., GM-CSF, IL-8, RANTES, eotaxin).[5][7]

  • Flow Cytometry: The expression of cell surface adhesion molecules, such as VCAM-1, on fibroblasts can be analyzed using flow cytometry following stimulation and treatment.[10]

  • Real-time Video Microscopy: This technique is used to observe and quantify eosinophil adhesion to VCAM-1 coated surfaces under flow conditions, allowing for the analysis of both rolling and firmly adherent cells.[11]

  • Cytokine Antibody Array: This method allows for the simultaneous measurement of a broad range of cytokines and other inflammatory mediators produced by cells, such as lipopolysaccharide-stimulated human eosinophils.[8]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Levocetirizine are, in part, mediated through the modulation of key intracellular signaling pathways, most notably the NF-κB pathway.

NF-κB Signaling Pathway Inhibition

Levocetirizine has been shown to reduce the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][6] Dysregulation of the NF-κB pathway is associated with chronic inflammation.[13] The canonical NF-κB signaling pathway is a frequent target for anti-inflammatory drug development.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][] Levocetirizine's inhibitory effect on NF-κB activation likely contributes to its ability to suppress the expression of ICAM-1, IL-6, and IL-8.[1][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation NFkB NFkB NFkB_n NFκB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Levocetirizine Levocetirizine Levocetirizine->IKK inhibits DNA DNA NFkB_n->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Levocetirizine's inhibition of the NF-κB signaling pathway.

General Experimental Workflow

The in vitro assessment of Levocetirizine's anti-inflammatory properties typically follows a structured workflow, from cell culture to data analysis.

Experimental_Workflow cluster_assays Analytical Assays Cell_Culture 1. Cell Culture (e.g., A549, HNEC, Eosinophils) Levocetirizine_Treatment 2. Levocetirizine Treatment (Varying concentrations) Cell_Culture->Levocetirizine_Treatment Inflammatory_Stimulus 3. Inflammatory Stimulus (e.g., IL-1β, HRV, Antigen) Levocetirizine_Treatment->Inflammatory_Stimulus Incubation 4. Incubation Inflammatory_Stimulus->Incubation Sample_Collection 5. Sample Collection (Supernatant, Cells) Incubation->Sample_Collection Analysis 6. Analysis Sample_Collection->Analysis Data_Interpretation 7. Data Interpretation & Statistical Analysis Analysis->Data_Interpretation ELISA ELISA (Cytokines, Chemokines) Analysis->ELISA Flow_Cytometry Flow Cytometry (Adhesion Molecules) Analysis->Flow_Cytometry Microscopy Video Microscopy (Cell Adhesion) Analysis->Microscopy

Caption: A generalized workflow for in vitro anti-inflammatory studies of Levocetirizine.

References

Levocetirizine as a Third-Generation Antihistamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocetirizine (B1674955) is a potent, selective, and long-acting third-generation antihistamine, the active R-enantiomer of cetirizine (B192768).[1][2] It is widely prescribed for the symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][2] This technical guide provides an in-depth overview of the core pharmacological and clinical characteristics of levocetirizine, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Levocetirizine is a selective antagonist of the histamine (B1213489) H1 receptor.[3] By binding to these receptors on the surface of effector cells, it prevents histamine from initiating the cascade of allergic symptoms.[3] This action mitigates the classic signs of an allergic reaction, including sneezing, rhinorrhea, nasal and ocular pruritus, and urticaria.[1] Levocetirizine is classified as a third-generation antihistamine due to its high selectivity for the H1 receptor and its minimal penetration of the blood-brain barrier, resulting in a low incidence of sedative effects compared to first-generation antihistamines.[3][4]

Pharmacokinetics

Levocetirizine exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and limited metabolism.[1][5]

Table 1: Pharmacokinetic Parameters of Levocetirizine in Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~0.9 - 1.0 hours[5]
BioavailabilityHigh[1][5]
Volume of Distribution (Vd)Low[2]
Plasma Protein BindingHigh[1]
MetabolismMinimal hepatic metabolism[1][5]
Elimination Half-Life (t½)~8-9 hours[1]
Primary Route of ExcretionRenal[1]

Pharmacokinetics in Pediatric Populations

Pharmacokinetic studies in children have shown some differences compared to adults, necessitating dose adjustments.

Table 2: Pharmacokinetic Parameters of Levocetirizine in Children (6-11 years)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~1.2 hours[6]
Elimination Half-Life (t½)~6 hours[6]

Pharmacodynamics

The pharmacodynamic effects of levocetirizine are primarily mediated through its high affinity and occupancy of the H1 receptor.

Receptor Binding Affinity

Levocetirizine demonstrates a high affinity for the human H1 receptor, which is approximately two-fold greater than that of its parent compound, cetirizine.[7][8]

Table 3: H1 Receptor Binding Affinities (Ki)

CompoundKi (nM)Reference
Levocetirizine3[8]
Cetirizine6[8]
(S)-cetirizine100[8]

The prolonged dissociation of levocetirizine from the H1 receptor contributes to its long duration of action.[8]

In Vivo Activity

The antihistaminic activity of levocetirizine has been demonstrated in vivo using the histamine-induced wheal and flare model. Levocetirizine has been shown to be highly effective in suppressing the wheal and flare response, with a rapid onset and long duration of action.[2][6]

Clinical Efficacy

The clinical efficacy of levocetirizine has been established in numerous randomized, double-blind, placebo-controlled trials for the treatment of allergic rhinitis and chronic idiopathic urticaria.

Seasonal and Perennial Allergic Rhinitis

In clinical trials involving patients with seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR), levocetirizine has consistently demonstrated significant improvements in symptom scores compared to placebo.[9][10] Key efficacy endpoints in these studies often include the Total 5-Symptom Score (T5SS) or Total 4-Symptom Score (T4SS), which assess the severity of sneezing, rhinorrhea, nasal congestion, and nasal and ocular pruritus.[9][11]

Table 4: Summary of a Clinical Trial of Levocetirizine in Seasonal Allergic Rhinitis

Study DesignPopulationTreatmentPrimary EndpointKey FindingReference
Multicenter, randomized, double-blind, placebo-controlled, parallel-groupAdults (18-65 years) with SARLevocetirizine 5 mg once daily vs. Placebo for 14 daysTotal 5-Symptom Score (T5SS)Inconsistent results in one study, though other studies have shown efficacy.[11][12]

Chronic Idiopathic Urticaria

Levocetirizine is also effective in the management of chronic idiopathic urticaria, leading to reductions in the number, size, and duration of hives, as well as pruritus.

Safety and Tolerability

Levocetirizine is generally well-tolerated. The most common adverse events are mild to moderate in severity and include somnolence, dry mouth, and fatigue.[9] Due to its minimal central nervous system penetration, the incidence of sedation is significantly lower than that of first-generation antihistamines.[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments cited in the study of levocetirizine.

Histamine H1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of levocetirizine for the histamine H1 receptor.

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., HEK293T cells).[13][14]

    • Radioligand: [3H]mepyramine is commonly used as the radioligand.[13][14]

    • Competition Assay: A fixed concentration of [3H]mepyramine is incubated with the cell membranes in the presence of varying concentrations of the test compound (levocetirizine).[13][14]

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.[13][14]

    • Separation: Bound and free radioligand are separated, typically by rapid filtration.

    • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.[15]

Histamine-Induced Wheal and Flare Test

  • Objective: To assess the in vivo antihistaminic activity of levocetirizine in humans.

  • General Procedure:

    • Subjects: Healthy volunteers or patients with a history of allergies.

    • Test Sites: The volar surface of the forearm is typically used.[16][17]

    • Histamine Application: A standardized concentration of histamine is introduced into the skin via skin prick testing.[16][17]

    • Measurement: The resulting wheal and flare responses are measured at specific time points (e.g., 15 minutes) after histamine application.[16][17][18]

    • Drug Administration: The test is performed before and at various time points after the administration of levocetirizine or placebo.

    • Data Analysis: The percentage inhibition of the wheal and flare areas by the active treatment compared to placebo is calculated.

Histamine-Induced Bronchoconstriction in Guinea Pigs

  • Objective: To evaluate the protective effect of levocetirizine against histamine-induced bronchoconstriction in an animal model.

  • General Procedure:

    • Animals: Guinea pigs are commonly used as they are highly sensitive to histamine.[19][20]

    • Anesthesia and Ventilation: Animals are anesthetized and artificially ventilated.[21][22]

    • Measurement of Bronchoconstriction: Changes in pulmonary inflation pressure or airway resistance are measured to quantify the degree of bronchoconstriction.[20][22]

    • Histamine Challenge: Histamine is administered, typically as an aerosol or intravenously, to induce bronchoconstriction.[21][22]

    • Drug Administration: Levocetirizine or a vehicle is administered prior to the histamine challenge.

    • Data Analysis: The ability of levocetirizine to inhibit or reduce the histamine-induced bronchoconstriction is assessed.

Clinical Trial for Seasonal Allergic Rhinitis

  • Objective: To evaluate the efficacy and safety of levocetirizine in patients with SAR.

  • General Study Design:

    • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][11][23]

    • Patient Population: Adults and/or children with a documented history of SAR and current symptoms.[9][10][11]

    • Treatment: Levocetirizine (e.g., 5 mg once daily) or placebo administered for a specified duration (e.g., 2-4 weeks).[9][11]

    • Efficacy Assessments: Patients record the severity of their nasal and ocular symptoms daily using a standardized scale (e.g., 0-3). The primary efficacy endpoint is typically the mean change from baseline in the Total Symptom Score (TSS).[9][11]

    • Safety Assessments: Monitoring and recording of adverse events, vital signs, and laboratory parameters.[9][11]

Visualizations

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 Activates Levocetirizine Levocetirizine Levocetirizine->H1R Antagonizes PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response Antihistamine_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Preclinical) cluster_clinical Clinical Trials receptor_binding Receptor Binding Assays (Determine Ki) cell_based_assays Cell-Based Functional Assays (e.g., Calcium mobilization) receptor_binding->cell_based_assays animal_models Animal Models (e.g., Histamine-induced bronchoconstriction) cell_based_assays->animal_models pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_models->pk_pd_studies phase1 Phase I (Safety, PK in humans) pk_pd_studies->phase1 phase2 Phase II (Efficacy, Dose-ranging) phase1->phase2 phase3 Phase III (Confirmatory Efficacy & Safety) phase2->phase3 phase4 Phase IV (Post-marketing surveillance) phase3->phase4 Levocetirizine_Development Cetirizine Cetirizine (Racemic Mixture) Levocetirizine Levocetirizine (R-enantiomer - Eutomer) Cetirizine->Levocetirizine Chiral Switch S_Cetirizine (S)-cetirizine (Distomer - Inactive) Cetirizine->S_Cetirizine Separation Improved_Profile Improved Therapeutic Profile: - Higher H1 affinity - Similar efficacy at half the dose - Favorable safety profile Levocetirizine->Improved_Profile

References

Methodological & Application

Application Note: Chiral Separation of Cetirizine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is a racemic mixture containing two enantiomers: levocetirizine (B1674955) (the R-enantiomer) and its S-enantiomer. Levocetirizine is the pharmacologically active form, exhibiting a higher affinity for the H1 receptor, while the S-enantiomer is considered inactive.[1] Therefore, the accurate separation and quantification of these enantiomers are crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note provides detailed protocols for the chiral separation of cetirizine enantiomers using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Chiral HPLC Methods

Several methods have been developed for the chiral separation of cetirizine enantiomers, employing various chiral stationary phases (CSPs) and mobile phase compositions. The following table summarizes the quantitative data from different studies to facilitate method selection and comparison.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Separation Factor (α)Reference
Ultron ES-OVM (Ovomucoid)Acetonitrile (B52724): 20 mM KH2PO4 (pH 6.2) (18:82, v/v)0.52301.68-[2]
Amycoat (Tris-(3,5-dimethylphenyl carbamate))n-hexane: 2-propanol: Diethylamine (70:30:0.2, v/v/v)0.52251.101.12[3]
Chiralpak ADAcetonitrile: Isopropanol (60:40, v/v) for preparative scale500 (prep)2308.542.76[4]
CHIRALPAK® HSA (Human Serum Albumin)2-propanol: 10 mM Phosphate (B84403) buffer (pH 7.0) (10:90, v/v)0.92271.821.43[5]
AGP-CSP (α1-acid glycoprotein)Acetonitrile: 10 mM Phosphate buffer (pH 7.0) (5:95, v/v)-230--
Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate))n-hexane: Ethanol with Diethylamine-2273.74-[1]
Chiralcel OD-RAcetonitrile: 0.3M Perchlorate buffer (pH 3.3) (Gradient)--1.65-[6]
Chiralcel ODn-hexane: Ethanol with 0.15% Trifluoroacetic acid (85:15, v/v)--1.61-[6]
Lux 5µ cellulose (B213188) 10.15 M SDS, 10% 1-propanol, 0.3% TEA (pH 7)1.0254--[7][8]
Beta-cyclodextrin silica (B1680970) gelInorganic salts buffer system: Acetonitrile (60:40, v/v)0.3-0.7220-240--[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the table above.

Protocol 1: Separation on an Ovomucoid Column[2][3]
  • Objective: To achieve enantiomeric separation of cetirizine using a chiral ovomucoid column.

  • Instrumentation:

    • HPLC system with UV detector.

    • Chiral Column: Ultron ES-OVM (5 µm, 150 mm × 4.6 mm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4).

    • Phosphoric acid and Potassium hydroxide (B78521) for pH adjustment.

    • Cetirizine standard.

  • Procedure:

    • Mobile Phase Preparation: Prepare a 20 mM KH2PO4 buffer and adjust the pH to 6.20 using phosphoric acid and potassium hydroxide. The mobile phase consists of a mixture of acetonitrile and the prepared buffer in a ratio of 18:82 (v/v).

    • Sample Preparation: Dissolve the cetirizine sample in the mobile phase to a final concentration of 22 µg/mL.[2]

    • Chromatographic Conditions:

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: 230 nm.

    • Analysis: Inject the sample and record the chromatogram. The enantiomers should be successfully separated within 20 minutes with a resolution of approximately 1.68.[2]

Protocol 2: Separation on a Polysaccharide-Based Column (Amycoat)[4]
  • Objective: To resolve cetirizine enantiomers using an Amycoat column.

  • Instrumentation:

    • HPLC system with UV detector.

    • Chiral Column: Amycoat [tris-(3,5-dimethylphenyl carbamate)] (150 x 4.6 mm).

  • Reagents:

    • n-hexane (HPLC grade).

    • 2-propanol (HPLC grade).

    • Diethylamine (DEA).

    • Cetirizine standard.

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and DEA in a ratio of 70:30:0.2 (v/v/v).

    • Sample Preparation: Dissolve the cetirizine sample in the mobile phase.

    • Chromatographic Conditions:

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 25 ± 1 °C.

      • Detection Wavelength: 225 nm.

    • Analysis: Inject the sample and monitor the separation. The capacity factors for the cetirizine enantiomers are expected to be around 2.98 and 3.34.[3]

Protocol 3: Separation on a Protein-Based Column (CHIRALPAK® HSA)[6]
  • Objective: To separate cetirizine enantiomers using a human serum albumin (HSA) column.

  • Instrumentation:

    • HPLC system with UV detector.

    • Chiral Column: CHIRALPAK® HSA.

  • Reagents:

    • 2-propanol (HPLC grade).

    • Phosphate buffer (10 mM, pH 7.0).

    • Cetirizine standard.

  • Procedure:

    • Mobile Phase Preparation: The mobile phase consists of a mixture of 2-propanol and 10 mM phosphate buffer (pH 7.0) in a ratio of 10:90 (v/v).

    • Sample Preparation: Prepare the sample solution in the mobile phase.

    • Chromatographic Conditions:

      • Flow Rate: 0.9 mL/min.

      • Column Temperature: 25 °C.

      • Detection Wavelength: 227 nm.

    • Analysis: Inject the sample. The retention times for (S)- and (R)-cetirizine are expected to be approximately 5.08 min and 6.73 min, respectively, with a total analysis time of 12 minutes.[5]

Protocol 4: Derivatization for Chiral Analysis[5]
  • Note: Direct separation of cetirizine can be challenging due to its acidic and basic nature. Derivatization to an ester form can facilitate separation on certain chiral columns.

  • Objective: To derivatize cetirizine to its methyl ester for improved chiral separation.

  • Reagents:

  • Procedure:

    • Dissolve approximately 25 mg of cetirizine dihydrochloride in 30.0 mL of methanol.

    • Add approximately 40 µL of thionyl chloride to the solution.

    • Heat the mixture in a water bath at 50-55 °C for 1 hour, swirling occasionally.

    • Allow the solution to cool to room temperature before analysis by chiral HPLC.

Visualizations

G Experimental Workflow for Chiral HPLC Separation of Cetirizine cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Sample Preparation (Dissolve in Mobile Phase) C HPLC System A->C B Mobile Phase Preparation (e.g., Acetonitrile:Buffer) B->C D Chiral Column (e.g., Ovomucoid, Polysaccharide) C->D Injection E Isocratic/Gradient Elution D->E Separation F UV Detection (e.g., 230 nm) E->F Elution G Chromatogram Acquisition F->G H Peak Integration & Analysis (Retention Time, Resolution) G->H

Caption: Workflow for the chiral separation of cetirizine enantiomers by HPLC.

G Key Factors Influencing Chiral Separation of Cetirizine cluster_mp Mobile Phase Components center Chiral Separation (Resolution & Selectivity) CSP Chiral Stationary Phase (e.g., Protein, Polysaccharide) CSP->center MP Mobile Phase MP->center Organic Organic Modifier (e.g., Acetonitrile) MP->Organic Buffer Buffer pH & Concentration MP->Buffer Additive Additive (e.g., DEA, TFA) MP->Additive Temp Column Temperature Temp->center Flow Flow Rate Flow->center

Caption: Factors affecting the chiral separation of cetirizine enantiomers.

References

Application Notes and Protocols for the Synthesis of Levocetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine (B1674955), the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine renowned for its high affinity for the H1 receptor and a favorable safety profile with reduced sedative effects.[1][2] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of levocetirizine dihydrochloride (B599025). The primary route detailed herein is an asymmetric synthesis commencing from (R)-4-chlorobenzhydrylamine, a method noted for its efficiency and high enantiomeric purity of the final product.[3] An alternative pathway involving the resolution of a racemic intermediate is also discussed. These protocols are intended to furnish researchers and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of this significant active pharmaceutical ingredient.

Introduction

Levocetirizine is a selective H1-receptor antagonist used for the symptomatic treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][4] Its pharmacological activity resides almost exclusively in the (R)-enantiomer.[5] Consequently, enantioselective synthesis or efficient chiral resolution is paramount in its production to ensure a high concentration of the active isomer and minimize potential off-target effects from the (S)-enantiomer.

The synthesis of levocetirizine can be broadly approached via two main strategies:

  • Asymmetric Synthesis: This approach utilizes a chiral starting material to establish the stereocenter early in the synthetic sequence, thereby propagating the desired chirality through to the final molecule.

  • Chiral Resolution: This strategy involves the synthesis of a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent.

This document will primarily focus on a detailed protocol for the asymmetric synthesis, which offers the advantage of a shorter and potentially more efficient route to the enantiomerically pure compound.[3]

Signaling Pathway of Levocetirizine

Levocetirizine exerts its therapeutic effect by acting as an inverse agonist at the histamine (B1213489) H1 receptor. In allergic reactions, histamine is released from mast cells and binds to H1 receptors on various cell types, triggering downstream signaling cascades that lead to the symptoms of allergy. Levocetirizine selectively binds to the H1 receptor, stabilizing it in an inactive conformation and preventing histamine binding and subsequent signal transduction.[6]

Levocetirizine_Mechanism cluster_0 Allergic Response cluster_1 Therapeutic Intervention Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates G_protein Gq/11 H1R_active->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_release Ca2+ Release IP3_DAG->Ca_release Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, itching) Ca_release->Allergic_Symptoms Levocetirizine Levocetirizine Levocetirizine->H1R_inactive Binds & Stabilizes

Caption: Mechanism of Levocetirizine as a Histamine H1 Receptor Antagonist.

Synthetic Workflow

The asymmetric synthesis of levocetirizine dihydrochloride from (R)-4-chlorobenzhydrylamine is a multi-step process involving the formation of the piperazine (B1678402) ring, addition of the ethoxyacetic acid side chain, and final salt formation.

Levocetirizine_Synthesis A Step 1: Cyclization (R)-4-chlorobenzhydrylamine + tris(2-chloroethyl)amine B Intermediate I (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine A->B C Step 2: Condensation Intermediate I + 2-ethyl glycolate (B3277807) B->C D Intermediate II Levocetirizine Ethyl Ester C->D E Step 3: Hydrolysis D->E F Levocetirizine (Free Base) E->F G Step 4: Salt Formation + Hydrochloric Acid F->G H Levocetirizine Dihydrochloride (Final Product) G->H

Caption: Asymmetric Synthesis Workflow for Levocetirizine Dihydrochloride.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of Levocetirizine Dihydrochloride

This protocol details a three-step synthesis followed by salt formation, adapted from a high-yield patented method.[3]

Step 1: Synthesis of (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Intermediate I)

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, add (R)-4-chlorobenzhydrylamine (e.g., 21.7 g, 0.1 mol) and N,N-diisopropylethylamine (DIEA).

  • Addition of Reagent: Add tris(2-chloroethyl)amine (prepared from triethanolamine (B1662121) and thionyl chloride) to the mixture.

  • Cyclization: Heat the reaction mixture to 120-125°C and maintain for 2-4 hours.

  • Work-up: After completion of the reaction (monitored by TLC or HPLC), cool the mixture and perform an appropriate work-up, which typically involves extraction and solvent removal to isolate the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

Step 2: Synthesis of Levocetirizine Ethyl Ester (Intermediate II)

  • Reaction Setup: In a suitable reactor, dissolve Intermediate I from Step 1 in a solvent system containing N,N-dimethylformamide (DMF) and acetone (B3395972).

  • Addition of Reagents: Add NaI and NaH to the solution.

  • Condensation: Add 2-ethyl glycolate to the reaction mixture.

  • Reaction: Stir the mixture at 25-30°C for 2-4 hours.

  • Work-up: Upon completion, quench the reaction and use extraction procedures to isolate the crude Levocetirizine Ethyl Ester.

Step 3: Hydrolysis to Levocetirizine (Free Base)

  • Reaction Setup: Dissolve the crude Intermediate II from Step 2 in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol, and water.

  • Hydrolysis: Add Lithium Hydroxide (LiOH) to the solution.

  • Reaction: Heat the mixture to 60-65°C for 2-4 hours to effect hydrolysis.

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to be acidic. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to yield levocetirizine free base as an oily residue.[7]

Step 4: Formation and Purification of Levocetirizine Dihydrochloride

  • Dissolution: Dissolve the oily residue from Step 3 in acetone.[8]

  • Salt Formation: Bubble dry hydrogen chloride (HCl) gas through the acetone solution until the pH of the mixture is between 0.5 and 1.0.[8][9] Precipitation of a solid should be observed.

  • Crystallization: Heat the suspension to reflux for approximately 20 minutes, then cool to room temperature and continue stirring to ensure complete crystallization.[10]

  • Isolation: Filter the precipitated solid and wash the filter cake with cold acetone.[9]

  • Drying: Dry the product under vacuum at 50-55°C to yield pure levocetirizine dihydrochloride.[8]

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a mixture of acetic acid and acetone.[10]

Protocol 2: Optical Resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine

This protocol provides an alternative method for obtaining the key chiral intermediate, (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

  • Salt Formation: Dissolve racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and a chiral resolving agent, such as N-acetyl-L-phenylalanine, in a mixture of acetone and water at an elevated temperature (e.g., 60°C).[11]

  • Crystallization: Allow the solution to cool to room temperature and stir for several hours to facilitate the crystallization of the diastereomeric salt.[11]

  • Isolation: Filter the solid, wash with acetone, and dry to obtain the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.[11]

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in water and add a base, such as sodium hydroxide, to liberate the free amine.[11]

  • Extraction: Stir the mixture, filter the resulting solid, wash with water, and dry to yield enantiomerically enriched (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine (Intermediate I).[11] This intermediate can then be used in Step 2 of Protocol 1.

Data Presentation

The following table summarizes representative quantitative data from various synthesis and purification methods described in the literature.

ParameterMethodValueReference
Overall Yield 7-step synthesis from 4-chlorobenzophenone5.0%[12]
Yield 3-step synthesis from (R)-4-chlorobenzhydrylamine47%[3]
Purity From 3-step synthesis99.7% (HPLC)[3]
Optical Purity After resolution and liberation of free base99.5%[11]
Chemical Purity After purification and salt formation99.5% (HPLC)[9]
Enantiomeric Excess After purification and salt formation99.9%[9]

Conclusion

References

Application Notes and Protocols for the Quantification of Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine (B1674955), the active R-enantiomer of cetirizine, is a second-generation antihistamine used for the relief of allergy symptoms.[1][2] Accurate and reliable quantification of Levocetirizine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of Levocetirizine using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Methodologies

A variety of analytical methods have been developed and validated for the quantification of Levocetirizine. The choice of method depends on the specific application, required sensitivity, and the matrix in which the drug is to be quantified.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the routine analysis of Levocetirizine in pharmaceutical dosage forms.[1][2][3] This method offers good selectivity, accuracy, and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Levocetirizine in biological fluids such as human plasma, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[4][5][6][7][8] This technique allows for the detection of very low concentrations of the drug, making it ideal for pharmacokinetic and bioequivalence studies.[4][5][6]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more cost-effective method that can be used for the determination of Levocetirizine in bulk drug and pharmaceutical formulations.[9][10][11][12] This method is based on the measurement of the absorbance of Levocetirizine at its wavelength of maximum absorption.[9][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for Levocetirizine quantification.

Table 1: HPLC Methods for Levocetirizine Quantification

ParameterMethod 1Method 2Method 3
Column XTerra symmetry C18 (150×4.6 mm, 3.5µm)[1]Prontosil C-18 (4.6 x 250mm, 5μ)[13]Hypersil BDS (250 x 4.6 mm, 5μ)[14]
Mobile Phase Phosphate (B84403) buffer (pH 3.0) and Acetonitrile (B52724) (35:65 v/v)[1]Acetonitrile: Methanol: 20mM Ammonium (B1175870) Acetate Buffer pH-5 (25:55:20 v/v/v)[13]Buffer and Acetonitrile (35:65 v/v)[14]
Flow Rate 0.7 mL/min[1]1.0 mL/min[13]1.0 mL/min[14]
Detection Wavelength 230 nm[1]232 nm[13]231 nm[14]
Linearity Range 20-60 µg/mL[1]2-10 µg/mL[13]12.5-75 µg/mL[14]
Retention Time 2.552 min[1]8 min[13]3.472 min[14]
Accuracy (% Recovery) 99.57-100.48 %[1]Not Reported99.9%[14]
Precision (%RSD) Intra-day: 0.67-1.37%, Inter-day: 0.4-1.17%[1]Not Reported<2%[14]
LOD Not Reported0.0057 µg/mL[13]0.08 µg/mL[14]
LOQ Not Reported0.174 µg/mL[13]0.25 µg/mL[14]

Table 2: LC-MS/MS Method for Levocetirizine Quantification in Human Plasma

ParameterMethod Details
Sample Preparation Protein precipitation with 6% trichloroacetic acid[4][5][6]
Column Reverse phase column[4][6]
Mobile Phase Acetonitrile and 10 mM ammonium formate (B1220265) pH 3.5 (80:20, v/v)[4][6]
Flow Rate 1.0 mL/min[4][6]
Ionization Mode Positive Ionization[4]
Transitions (m/z) Levocetirizine: 389.0→201.0, Hydroxyzine (IS): 375.3→201.0[4][6]
Linearity Range 1.00-500 ng/mL[4][5][6]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[4][5][6]
Mean Recovery Levocetirizine: 59%, Hydroxyzine (IS): 69%[4][5][6]
Precision (%CV) < 15%[4][5][6]

Table 3: UV-Visible Spectrophotometry Method for Levocetirizine Quantification

ParameterMethod Details
Solvent Distilled Water[12] or Phosphate buffer (pH 7.0)[9]
Detection Wavelength (λmax) 230 nm[12]
Linearity Range 4-32 µg/mL[12]
Correlation Coefficient (r²) 0.9997[12]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Levocetirizine in Tablets

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • XTerra symmetry C18 column (150×4.6 mm, 3.5µm).[1]

  • Data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate.

  • Orthophosphoric acid.

  • Levocetirizine reference standard.

  • Levocetirizine tablets.

  • Milli-Q water.

3. Preparation of Mobile Phase:

  • Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with orthophosphoric acid.

  • Mix the phosphate buffer and acetonitrile in a ratio of 35:65 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

4. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of Levocetirizine reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.[1]

  • From the stock solution, prepare working standard solutions of different concentrations (e.g., 20, 30, 40, 50, 60 µg/mL) by diluting with the mobile phase.[1]

5. Preparation of Sample Solution:

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Levocetirizine to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

6. Chromatographic Conditions:

  • Column: XTerra symmetry C18 (150×4.6 mm, 3.5µm)[1]

  • Mobile Phase: Phosphate buffer (pH 3.0): Acetonitrile (35:65 v/v)[1]

  • Flow Rate: 0.7 mL/min[1]

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm[1]

  • Column Temperature: Ambient

7. Procedure:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area.

  • Calculate the concentration of Levocetirizine in the sample using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of Levocetirizine in Human Plasma

1. Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Reverse phase analytical column.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile and Methanol (LC-MS grade).

  • Ammonium formate.

  • Formic acid.

  • Trichloroacetic acid.

  • Levocetirizine reference standard.

  • Hydroxyzine (Internal Standard, IS).

  • Human plasma (blank).

3. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Levocetirizine and Hydroxyzine (IS) in methanol.

  • Prepare working standard solutions of Levocetirizine and a working solution of the IS by diluting the stock solutions with a mixture of acetonitrile and water (50:50 v/v).

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 50 µL of the IS working solution and vortex.

  • Add 200 µL of 6% trichloroacetic acid to precipitate the proteins.[4][6]

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

  • Column: Reverse phase column

  • Mobile Phase: Acetonitrile: 10 mM Ammonium Formate (pH 3.5) (80:20 v/v)[4][6]

  • Flow Rate: 1.0 mL/min[4][6]

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • MRM Transitions:

    • Levocetirizine: m/z 389.0 → 201.0[4][6]

    • Hydroxyzine (IS): m/z 375.3 → 201.0[4][6]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Levocetirizine to the IS against the concentration of the calibration standards.

  • Determine the concentration of Levocetirizine in the plasma samples from the calibration curve.

Protocol 3: UV-Visible Spectrophotometric Method for Quantification of Levocetirizine

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2. Reagents and Materials:

  • Levocetirizine reference standard.

  • Distilled water or Phosphate buffer (pH 7.0).

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Levocetirizine reference standard and dissolve it in 100 mL of distilled water to get a concentration of 100 µg/mL.[15]

4. Preparation of Working Standard Solutions:

  • Prepare a series of working standard solutions in the concentration range of 4-32 µg/mL by diluting the stock solution with distilled water.[12]

5. Procedure:

  • Scan the standard solutions in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for Levocetirizine is approximately 230 nm.[12]

  • Measure the absorbance of all standard solutions at 230 nm.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare a sample solution of appropriate dilution and measure its absorbance at 230 nm.

  • Determine the concentration of Levocetirizine in the sample from the calibration curve.

Diagrams

Analytical_Method_Development_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development & Optimization start->method_dev validation Method Validation (ICH Guidelines) method_dev->validation routine_use Routine Application & Lifecycle Management validation->routine_use specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end End routine_use->end

Caption: General workflow for analytical method development and validation.

HPLC_Workflow sample_prep Sample Preparation (Tablet Powder -> Solution) injection Injection (20 µL) sample_prep->injection hplc_system HPLC System hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (230 nm) separation->detection data_analysis Data Analysis (Peak Area -> Concentration) detection->data_analysis

Caption: Experimental workflow for HPLC analysis of Levocetirizine.

LCMSMS_Workflow plasma_sample Plasma Sample Collection protein_precip Protein Precipitation (Trichloroacetic Acid) plasma_sample->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lcmsms_analysis LC-MS/MS Analysis supernatant_collection->lcmsms_analysis quantification Quantification lcmsms_analysis->quantification

Caption: Workflow for Levocetirizine quantification in plasma by LC-MS/MS.

References

Application Notes and Protocols for (S)-Cetirizine Dihydrochloride Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cetirizine, the active R-enantiomer of cetirizine (B192768), is a second-generation antihistamine used for the treatment of various allergic conditions.[1][2] Accurate and sensitive quantification of (S)-Cetirizine dihydrochloride (B599025) (levocetirizine) in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the standard for its determination due to its high sensitivity and specificity.[1][2]

This document provides detailed application notes and protocols for the sample preparation of (S)-Cetirizine dihydrochloride for LC-MS/MS analysis, focusing on methods optimized for human plasma. The protocols described below include protein precipitation, liquid-liquid extraction, and a combined approach, which are commonly employed techniques for analyte extraction from complex biological samples.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from various validated sample preparation methods for the analysis of this compound in human plasma by LC-MS/MS.

Sample Preparation MethodInternal Standard (IS)Recovery of (S)-Cetirizine (%)LLOQ (ng/mL)Linearity Range (ng/mL)
Protein Precipitation with Acetonitrile (B52724) followed by LLELevocetirizine-D897.0 - 102.20.50.5 - 300
Protein Precipitation with 6% Trichloroacetic AcidHydroxyzine (B1673990)55.2 - 64.11.001.00 - 500
Liquid-Liquid Extraction with DichloromethaneFexofenadine (B15129)Not Reported0.50.5 - 500.0
Liquid-Liquid Extraction with Ethyl Acetate (B1210297)FexofenadineNot Reported11 - 500

Experimental Protocols

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction

This two-step method provides a high recovery rate and sensitivity.[3]

Materials:

  • Human plasma samples

  • This compound standard

  • Levocetirizine-D8 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • n-hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard (Levocetirizine-D8) solution.

  • Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of a n-hexane-dichloromethane mixture (50:50, v/v) to the supernatant.

  • Vortexing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation

This is a rapid and simple method suitable for high-throughput analysis.[1][2][4][5][6][7]

Materials:

  • Human plasma samples

  • This compound standard

  • Hydroxyzine (Internal Standard)

  • 6% Trichloroacetic acid (TCA) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: Spike 300 µL of each plasma sample with 30 µL of the hydroxyzine working internal standard solution.[1][2]

  • Vortexing: Vortex the samples for 30 seconds.[1][2]

  • Protein Precipitation: Add 300 µL of 6% trichloroacetic acid in water for protein precipitation.[1][2]

  • Vortexing: Vortex the samples again for 30 seconds.[1][2]

  • Centrifugation: Centrifuge the samples at 14,000 rpm at 10°C for 10 minutes.[1][2]

  • Supernatant Injection: Inject 10 µL of the resulting supernatant into the LC-MS/MS system.[1][2]

Protocol 3: Liquid-Liquid Extraction

This method is effective for cleaner sample extracts.[8][9][10]

Materials:

  • Human plasma samples

  • This compound standard

  • Fexofenadine (Internal Standard)

  • Ethyl acetate or Dichloromethane (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To 500 µL of each plasma sample, add 50 µL of the fexofenadine internal standard solution.[10]

  • Solvent Addition: Add 3 mL of ethyl acetate.[10]

  • Vortexing: Vortex the mixture for 10 minutes at 3000 rpm.[10]

  • Centrifugation: Centrifuge the samples.

  • Supernatant Transfer: Transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.[10]

Visualizations

Experimental Workflow for Sample Preparation

G cluster_0 Sample Collection and Initial Handling cluster_1 Protocol 1: Protein Precipitation + LLE cluster_2 Protocol 2: Protein Precipitation cluster_3 Protocol 3: Liquid-Liquid Extraction start Human Plasma Sample spike Spike with Internal Standard start->spike pp1 Add Acetonitrile spike->pp1 Protocol 1 pp2 Add Trichloroacetic Acid spike->pp2 Protocol 2 lle2 Add Ethyl Acetate/Dichloromethane spike->lle2 Protocol 3 vortex1 Vortex pp1->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lle1 Add n-hexane/Dichloromethane supernatant1->lle1 vortex2 Vortex lle1->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate1 Evaporate to Dryness organic_layer->evaporate1 reconstitute1 Reconstitute in Mobile Phase evaporate1->reconstitute1 end LC-MS/MS Analysis reconstitute1->end vortex3 Vortex pp2->vortex3 centrifuge3 Centrifuge vortex3->centrifuge3 supernatant2 Collect Supernatant for Injection centrifuge3->supernatant2 supernatant2->end vortex4 Vortex lle2->vortex4 centrifuge4 Centrifuge vortex4->centrifuge4 organic_layer2 Collect Organic Layer centrifuge4->organic_layer2 evaporate2 Evaporate to Dryness organic_layer2->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 reconstitute2->end

Caption: Experimental workflow for (S)-Cetirizine sample preparation.

Logical Relationship of Sample Preparation Methods

G center Sample Preparation Goal: Isolate Analyte & Remove Interferences pp Protein Precipitation (Fast, Simple) center->pp Method lle Liquid-Liquid Extraction (Cleaner Extract) center->lle Method spe Solid-Phase Extraction (High Selectivity) center->spe Method combined Combined PP & LLE (High Recovery & Purity) center->combined Method

Caption: Overview of sample preparation techniques.

References

Levocetirizine in Cell Culture: Applications and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Levocetirizine (B1674955), a second-generation antihistamine, is a potent and selective antagonist of the H1 receptor.[1][2][3][4] Beyond its well-established role in treating allergic conditions, emerging in vitro research has highlighted its anti-inflammatory and immunomodulatory properties, making it a valuable tool for cell culture studies.[5][6][7] This document provides detailed protocols and application notes for utilizing levocetirizine in cell culture experiments to investigate its effects on various cellular processes.

Anti-inflammatory Effects in Airway Epithelial Cells

Levocetirizine has been shown to modulate the inflammatory response in airway epithelial cells, a key aspect of allergic airway diseases. In vitro studies using cell lines such as A549 (human lung carcinoma) and primary human nasal epithelial cells (HNEC) have demonstrated that levocetirizine can inhibit the production of pro-inflammatory cytokines and adhesion molecules.[5][8][9]

Experimental Protocol: Inhibition of Cytokine Secretion in A549 Cells

This protocol describes how to assess the effect of levocetirizine on the secretion of IL-6, IL-8, and GM-CSF from A549 cells stimulated with IL-1β.[8]

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • IL-1β

  • Levocetirizine

  • ELISA kits for IL-6, IL-8, and GM-CSF

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed A549 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Levocetirizine Pre-incubation: The following day, replace the medium with fresh medium containing various concentrations of levocetirizine (e.g., 0.1, 1, 2.5, 5, and 10 µM). Incubate for 16 hours.

  • IL-1β Stimulation: After the pre-incubation period, add IL-1β to a final concentration of 1 ng/mL to stimulate the cells. Incubate for 8 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of IL-6, IL-8, and GM-CSF in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data Summary:
Cell LineStimulantLevocetirizine Concentration (µM)TargetObserved EffectReference
A549IL-1β2.5, 5, 10GM-CSF SecretionSignificant suppression[8]
A549IL-1β5, 10IL-8 SecretionSignificant suppression[8]
HNECRhinovirus0.5, 5, 50 nMIL-6 and IL-8 mRNA and proteinInhibition of HRV-induced increase[9]
HNECRhinovirus0.5, 5, 50 nMICAM-1 mRNA and proteinInhibition of HRV-induced increase[9]
HNECRhinovirus0.5, 5, 50 nMViral TiterReduction[9]
Signaling Pathway: Levocetirizine's Impact on Rhinovirus-Induced Inflammation

Levocetirizine has been shown to inhibit the replication of human rhinovirus (HRV) and the subsequent inflammatory cascade in airway epithelial cells. This is achieved, in part, by reducing the expression of Toll-like receptor 3 (TLR3) and inhibiting the activation of the transcription factor NF-κB, which is a key regulator of pro-inflammatory gene expression.[9]

G HRV Human Rhinovirus (HRV) TLR3 TLR3 HRV->TLR3 NFkB NF-κB Activation TLR3->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines ICAM1 ICAM-1 NFkB->ICAM1 Levocetirizine Levocetirizine Levocetirizine->TLR3 Inhibits Levocetirizine->NFkB Inhibits

Levocetirizine inhibits HRV-induced inflammation.

Effects on Cancer Cell Proliferation and Apoptosis

Recent studies have explored the potential of levocetirizine as an anti-cancer agent. Research on melanoma cells has indicated that levocetirizine can selectively inhibit the proliferation of cancer cells and induce apoptosis, with minimal effects on normal cells.[10]

Experimental Protocol: Cell Viability and Apoptosis in Melanoma Cells

This protocol details the methodology to evaluate the effect of levocetirizine on the viability of A375SM melanoma cells and normal Detroit 551 skin cells, and to assess the induction of apoptosis through gene expression analysis.[10]

Materials:

  • A375SM (melanoma) and Detroit 551 (normal skin) cell lines

  • Appropriate cell culture medium and supplements

  • Levocetirizine

  • MTT or WST-1 cell viability assay kit

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument and reagents

Procedure:

  • Cell Culture: Culture A375SM and Detroit 551 cells according to standard protocols.

  • Cell Seeding: Seed cells into 96-well plates for viability assays and 6-well plates for gene expression analysis.

  • Levocetirizine Treatment: Treat cells with increasing concentrations of levocetirizine (e.g., up to 300 µM or higher) for 24, 48, and 72 hours.

  • Cell Viability Assay: At each time point, assess cell viability using an MTT or WST-1 assay following the manufacturer's protocol.

  • RNA Extraction and RT-qPCR: After 72 hours of treatment with a selected concentration (e.g., 300 µM), extract total RNA from the cells. Synthesize cDNA and perform RT-qPCR to determine the mRNA expression levels of Bax and Bcl-2.

  • Data Analysis: Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Quantitative Data Summary:
Cell LineLevocetirizine Concentration (µM)Time (hours)ParameterObservationReference
A375SM≥ 30072Cell ViabilitySignificant reduction[10]
Detroit 551≥ 30072Cell ViabilityLess significant reduction compared to A375SM[10]
A375SM30072Bax/Bcl-2 mRNA ratioOver 3-fold greater than in Detroit 551 cells[10]

Logical Workflow: Investigating Levocetirizine's Anti-Melanoma Effects

G cluster_cells Cell Lines A375SM A375SM (Melanoma) Treatment Levocetirizine Treatment A375SM->Treatment Detroit551 Detroit 551 (Normal Skin) Detroit551->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Increased Bax/Bcl-2 ratio

Experimental workflow for melanoma studies.

Proliferation of Human Dermal Papilla Cells

Levocetirizine has also been investigated for its effects on the growth of human dermal papilla cells (hDPCs), which play a crucial role in hair follicle development and growth.

Experimental Protocol: hDPC Proliferation and Signaling Pathway Analysis

This protocol outlines the steps to determine the effect of levocetirizine on hDPC proliferation and to investigate the underlying signaling pathways.[11]

Materials:

  • Human Dermal Papilla Cells (hDPCs)

  • DMEM

  • Levocetirizine hydrochloride

  • MTT assay kit

  • ELISA kits for PGD2 and PGD2 receptor (PGD2R)

  • Reagents for Western blotting and RT-qPCR

Procedure:

  • Cell Culture: Culture hDPCs in DMEM with appropriate supplements.

  • Treatment: Treat hDPCs with various concentrations of levocetirizine hydrochloride (e.g., 1, 10, 100, 1000, and 10,000 ng/mL) for 48 hours.

  • Proliferation Assay: Assess cell proliferation using an MTT assay.

  • ELISA: After 24 hours of treatment, measure the secretion of PGD2 and PGD2R in the culture supernatant by ELISA.

  • Gene and Protein Expression: After 48 hours of treatment, analyze the mRNA expression of genes in the PGD2 and AKT pathways (e.g., COX-2, PTGDS, GPR44, AKT, GSK3β) by RT-qPCR. Analyze the protein expression of key signaling molecules (e.g., pAKT, pGSK3β) by Western blotting.

Quantitative Data Summary:
Cell LineLevocetirizine Concentration (ng/mL)ParameterObservationReference
hDPCs100Proliferation RateSignificantly higher than control (115.80% ± 5.10%)[11]
hDPCs100mRNA expression of COX-2, PTGDS, GPR44Significant decrease[11]
hDPCs100mRNA expression of AKTSignificant increase[11]
Signaling Pathway: Levocetirizine's Proliferative Effect on hDPCs

Levocetirizine may promote the proliferation of hDPCs by inhibiting the PGD2-GPR44 pathway and activating the AKT signaling pathway.[11]

G Levocetirizine Levocetirizine PGD2 PGD2-GPR44 Pathway Levocetirizine->PGD2 Inhibits AKT AKT Signaling Pathway Levocetirizine->AKT Activates Proliferation hDPC Proliferation PGD2->Proliferation Inhibits AKT->Proliferation Promotes

Levocetirizine's dual effect on hDPC signaling.

Immunomodulatory Effects on Immune Cells

Levocetirizine's influence extends to various immune cells, where it can modulate their function and inflammatory responses.

Eosinophil Activity

In lipopolysaccharide-stimulated human eosinophils, levocetirizine (1 µM) has been shown to enhance the release of tissue inhibitor of metalloproteinases 1 and 4 (TIMP-1, TIMP-4) and matrix metalloproteinase 9 (MMP-9), while reducing the production of IL-1β, IL-7, and stem cell factor.[12] It has also been found to inhibit eotaxin-induced eosinophil migration.[5]

Lymphocyte Activation

In patients with allergic rhinitis, levocetirizine treatment has been associated with a reduction in activated T lymphocyte subpopulations (CD4+CD29+, CD4+CD212+, CD4+CD54+) and an increase in the percentage of CD4+CD25+ T cells, which may include regulatory T cells (Tregs).[13][14] In a murine model of allergic conjunctivitis, levocetirizine was shown to reduce the activation and migration of antigen-presenting cells (APCs) to draining lymph nodes and induce the differentiation of Treg cells.[15][16]

These findings underscore the multifaceted nature of levocetirizine's activity in vitro, making it a subject of interest for research in inflammation, immunology, and oncology. The provided protocols offer a foundation for further investigation into its cellular and molecular mechanisms.

References

Application Note and Protocol: Dissolving Levocetirizine Dihydrochloride in PBS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine.[1][2] It functions as a selective inverse agonist of the histamine (B1213489) H1 receptor, effectively mitigating the symptoms associated with allergic reactions.[3][4] Levocetirizine dihydrochloride (B599025) is the water-soluble salt form of the active ingredient. Classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, it exhibits high solubility and permeability.[5] Its high aqueous solubility makes it readily amenable to dissolution in physiological buffers such as Phosphate-Buffered Saline (PBS), a critical step for a wide range of in vitro and preclinical studies.

This document provides a detailed protocol for the preparation of Levocetirizine dihydrochloride solutions in PBS for research applications.

Mechanism of Action

Levocetirizine selectively binds to and stabilizes the inactive conformation of the H1 histamine receptor.[4][6] This inverse agonist activity blocks the downstream signaling cascade typically initiated by histamine, preventing effects such as smooth muscle contraction, increased vascular permeability, and the release of other pro-inflammatory mediators.[3][6]

G cluster_0 cluster_1 Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Response Allergic Response (e.g., vasodilation, itching) H1R->Response Levocetirizine Levocetirizine Levocetirizine->H1R Blocks

Figure 1. Levocetirizine blocks histamine binding to the H1 receptor.

Quantitative Solubility Data

Levocetirizine dihydrochloride demonstrates high solubility across a range of physiologically relevant pH values. The data below was determined at 37°C.[5]

Solvent/BufferpHAverage Solubility (mg/mL)
Water-946
0.1N HCl1.2967.9
Acetate Buffer4.5830.8
Phosphate Buffer6.8726.2

Table 1. Solubility of Levocetirizine Dihydrochloride.[5]

Experimental Protocol

This protocol describes the preparation of a 10 mg/mL stock solution of Levocetirizine dihydrochloride in PBS. Adjustments to mass and volume can be made to achieve the desired final concentration.

Materials and Equipment
  • Levocetirizine dihydrochloride powder (purity ≥98%)

  • Phosphate-Buffered Saline (PBS), pH 7.4 or 6.8

  • High-purity, sterile water

  • Analytical balance

  • Spatula

  • Volumetric flasks (appropriate sizes)

  • Magnetic stirrer and stir bar or vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size) for cell-based applications

  • Sterile storage tubes

Protocol for Solution Preparation
  • Preparation of PBS: Prepare 1X PBS (pH 7.4 or 6.8) using a standard protocol or use a commercially available pre-made solution. For example, a common formulation for 1L of 1X PBS at pH 7.4 includes 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, and 0.24 g KH₂PO₄ dissolved in 1L of purified water.[7]

  • Weighing: On a calibrated analytical balance, accurately weigh 10 mg of Levocetirizine dihydrochloride powder and transfer it to a 1 mL volumetric flask.

  • Initial Dissolution: Add approximately 0.7 mL of PBS to the volumetric flask.

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer or a magnetic stirrer until the powder is fully dissolved. The high solubility should result in a clear solution quickly.

  • Sonication (Optional): If dissolution is slow or particulates are observed, place the flask in a sonicator bath for 5-10 minutes to facilitate dissolution.[8]

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add PBS to the flask to bring the final volume to the 1 mL mark. Invert the flask several times to ensure homogeneity.

  • Sterilization (for cell-based assays): If the solution is intended for use in cell culture, sterile filter it through a 0.22 µm syringe filter into a sterile container.

G A 1. Weigh Levocetirizine Dihydrochloride B 2. Add ~70% of final PBS volume A->B C 3. Vortex / Stir to dissolve B->C D 4. Optional: Sonicate if needed C->D E 5. Adjust to final volume with PBS C->E D->E F 6. Sterile Filter (0.22 µm) E->F

Figure 2. Workflow for preparing Levocetirizine Dihydrochloride stock solution.

Solution Storage and Stability

  • Solid Form: Levocetirizine dihydrochloride powder should be stored at -20°C for long-term stability.[9]

  • Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year.[9] For short-term storage, solutions may be kept at 4°C for a few days, protected from light. Studies on related formulations have shown good stability at refrigerated and room temperatures for up to 45 days, though degradation may occur at elevated temperatures.[10]

Conclusion

Levocetirizine dihydrochloride is a highly soluble compound that dissolves readily in Phosphate-Buffered Saline. The protocol outlined in this document provides a simple and reproducible method for preparing solutions suitable for a variety of scientific research applications. Following proper storage procedures is essential to ensure the stability and integrity of the prepared solutions.

References

Application Note: Chiral Separation of Cetirizine Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the enantioselective separation of cetirizine (B192768) using capillary electrophoresis (CE). Cetirizine, a second-generation H1-antagonist, exists as a racemic mixture of two enantiomers, with levocetirizine (B1674955) being the pharmacologically active form.[1] The accurate quantification of each enantiomer is crucial for quality control and pharmacokinetic studies. This document outlines various cyclodextrin-mediated CE methods, summarizing key experimental parameters and performance data from published studies. Detailed protocols and visual workflows are provided to guide researchers, scientists, and drug development professionals in implementing robust and efficient chiral separation assays for cetirizine.

Introduction

Capillary electrophoresis has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis times, low sample and reagent consumption, and rapid method development capabilities.[2] For cetirizine, a zwitterionic compound, achieving baseline separation of its enantiomers requires the use of a chiral selector in the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly employed chiral selectors for this purpose, forming transient diastereomeric complexes with the cetirizine enantiomers, which then differ in their electrophoretic mobility.[3][4]

This note details methodologies using various cyclodextrins, such as sulfated-β-cyclodextrin (S-β-CD) and its derivatives, highlighting the influence of BGE composition, pH, chiral selector concentration, and applied voltage on the separation performance.[5][6] The provided protocols are applicable to the analysis of cetirizine in bulk drug substances and pharmaceutical formulations.[3][4]

Data Presentation

The following tables summarize quantitative data from various studies on the capillary electrophoresis-based enantioseparation of cetirizine.

Table 1: Optimized Conditions for Cetirizine Enantiomer Separation by CE

ParameterMethod 1Method 2Method 3Method 4
Chiral Selector Sulfated-β-CDHeptakis(2,3-diacetyl-6-sulfato)-β-CDSulfobutyl ether-β-CDSulfated-β-CD
Concentration 1% (w/v)0.4 mg/mL5 mM1% (w/v)
Background Electrolyte 5 mM Borate Buffer75 mM Triethanolamine-Phosphate25 mM Phosphate (B84403) Buffer50 mM Tetraborate (B1243019) Buffer
pH 8.72.5Not Specified (1:1 Na2HPO4:NaH2PO4)8.2
Applied Voltage 10 kV20 kV20 kVNot Specified
Temperature Not Specified25 °C20 °CNot Specified
Detection Wavelength Not Specified214 nm230 nmNot Specified
Analysis Time < 7 minNot SpecifiedNot SpecifiedNot Specified
Reference [5][6][4][7]

Table 2: Method Validation and Performance Characteristics

ParameterMethod 1Method 2Method 3
Application Bulk Samples, Human PlasmaTablets, Drug SubstancePharmaceutical Formulations
Internal Standard CefazolinFexofenadineNot Specified
Linearity Range 1.0 - 50.0 µg/mL (Levocetirizine)Not SpecifiedNot Specified
Limit of Detection (LOD) 0.5 µg/mL (Levocetirizine)Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified
Distomer Quantification Not Specified0.87 ± 0.09% (w/w) in drug substanceNot Specified
Reference [5][6][3]

Experimental Protocols

This section provides a generalized protocol for the enantiomeric separation of cetirizine by capillary electrophoresis. Specific conditions from the literature are referenced and can be substituted based on available reagents and instrumentation.

1. Instrumentation and Materials

  • Capillary Electrophoresis System: Equipped with a UV detector and temperature control.

  • Fused-Silica Capillary: Typical dimensions are 50 µm internal diameter, with a total length of 40-60 cm.

  • Reagents:

    • Cetirizine Dihydrochloride (racemic)

    • Levocetirizine Dihydrochloride

    • Chiral Selector (e.g., Sulfated-β-cyclodextrin)

    • Buffer components (e.g., Sodium tetraborate, Sodium phosphate monobasic and dibasic, Triethanolamine)

    • Acids and Bases for pH adjustment (e.g., Phosphoric acid, Sodium hydroxide)

    • Deionized water and HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Internal Standard (Optional): Fexofenadine or Cefazolin.[3][5]

2. Preparation of Solutions

  • Background Electrolyte (BGE) Preparation (Example based on Method 4): [7]

    • Prepare a 50 mM sodium tetraborate solution in deionized water.

    • Adjust the pH to 8.2 using an appropriate acid or base (e.g., boric acid or NaOH).

    • Add the chiral selector, sulfated-β-cyclodextrin, to a final concentration of 1% (w/v).

    • Dissolve completely, using sonication if necessary.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic cetirizine (e.g., 1 mg/mL) in deionized water or BGE.

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1.0 - 50.0 µg/mL).[5]

    • If using an internal standard, add it to each standard and sample solution at a constant concentration.

    • For pharmaceutical tablets, weigh and finely powder a number of tablets. Extract a portion of the powder equivalent to one average tablet weight with a suitable solvent (e.g., water or BGE), sonicate, and dilute to a known volume. Filter the solution to remove excipients.

3. CE Method Parameters

  • Capillary Conditioning (New Capillary):

    • Rinse with 1 M NaOH for 20 min.

    • Rinse with deionized water for 10 min.

    • Rinse with BGE for 15 min.

  • Pre-run Conditioning:

    • Rinse the capillary with 0.1 M NaOH for 2 min.

    • Rinse with deionized water for 2 min.

    • Rinse with BGE for 5 min.

  • Injection:

    • Hydrodynamic injection: 1 s at a specified pressure or height (e.g., 50 mbar for 1 s).[4][6]

  • Separation Conditions (Example based on Method 2): [6]

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm

  • Data Acquisition:

    • Record the electropherogram for a sufficient time to allow for the elution of both enantiomers and the internal standard, if used. The analysis is typically complete in under 10 minutes.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in method development for cetirizine enantiomer separation.

G cluster_prep Preparation Stage cluster_ce CE Analysis Stage cluster_data Data Processing Stage BGE Prepare Background Electrolyte (BGE) with Chiral Selector Condition Capillary Conditioning (NaOH, H2O, BGE) BGE->Condition Sample Prepare Cetirizine Standard/Sample Solutions Inject Hydrodynamic Injection of Sample Sample->Inject Condition->Inject Separate Apply Voltage & Temperature for Separation Inject->Separate Detect UV Detection Separate->Detect Process Generate Electropherogram Detect->Process Quantify Identify & Quantify Enantiomers Process->Quantify

Caption: Experimental workflow for cetirizine enantiomer separation by CE.

G cluster_factors Key Experimental Parameters Goal Baseline Enantioseparation of Cetirizine CS Chiral Selector (Type & Concentration) CS->Goal Influences complex formation BGE BGE (pH & Concentration) BGE->Goal Affects analyte charge & EOF Voltage Applied Voltage Voltage->Goal Impacts migration time & efficiency Temp Temperature Temp->Goal Affects viscosity & kinetics

Caption: Factors influencing the chiral separation of cetirizine.

Conclusion

Capillary electrophoresis is a highly effective and versatile technique for the chiral separation of cetirizine. By optimizing parameters such as the type and concentration of the cyclodextrin-based chiral selector, BGE pH, and applied voltage, baseline separation of the enantiomers can be achieved in a short analysis time.[3][5] The methods described in this application note have been successfully validated and applied to the quality control of levocetirizine in pharmaceutical products and for analysis in biological matrices.[5][6] The provided protocols and data serve as a valuable resource for developing and implementing robust enantioselective assays for cetirizine in a research or industrial setting.

References

Application Note: A Validated RP-HPLC Method for the Determination of Levocetirizine in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Levocetirizine in its pharmaceutical tablet dosage forms. The developed method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a third-generation non-sedative antihistamine that works by blocking histamine (B1213489) H1 receptors.[1][2] It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[2] The development of a reliable and validated analytical method is crucial for the quality control and routine analysis of Levocetirizine in bulk and pharmaceutical formulations to ensure its safety and efficacy. This document provides a comprehensive protocol for an RP-HPLC method suitable for this purpose.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Levocetirizine is presented in the table below.

ParameterOptimized Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV-Visible or PDA detector
Column XTerra symmetry C18 (150 x 4.6 mm, 3.5 µm)[1]
Mobile Phase Phosphate (B84403) buffer (pH 3.0) and Acetonitrile (B52724) (35:65 v/v)[1]
Flow Rate 0.7 mL/min[1]
Detection Wavelength 230 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
Run Time Approximately 7 minutes[3]
Diluent Mobile Phase
Method Validation Summary

The developed RP-HPLC method was validated as per ICH guidelines, and the results are summarized in the following table.

Validation ParameterResult
Linearity Range 20-60 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.57 - 100.48 %[1]
Precision (% RSD)
    - Intra-day0.67 - 1.37 %[1]
    - Inter-day0.4 - 1.17 %[1]
Limit of Detection (LOD) 0.079 µg/mL[2]
Limit of Quantitation (LOQ) 0.239 µg/mL[2]
Retention Time Approximately 2.552 min[1]

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen orthophosphate in HPLC grade water.[4] Adjust the pH to 3.0 with orthophosphoric acid.[1]

  • Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in a ratio of 35:65 (v/v).[1]

  • Degassing: Degas the mobile phase by sonicating for 10-15 minutes or by using a vacuum filtration system with a 0.45 µm membrane filter.[2][5]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Levocetirizine working standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 20-60 µg/mL for the calibration curve.[1] For routine analysis, a working standard solution of 30 µg/mL can be prepared.[1]

Preparation of Sample Solution
  • Tablet Powder Preparation: Weigh and finely powder twenty Levocetirizine tablets.[1]

  • Sample Stock Solution: Accurately weigh a quantity of the tablet powder equivalent to 5 mg of Levocetirizine and transfer it to a 50 mL volumetric flask.[1]

  • Extraction: Add approximately 30 mL of acetonitrile and sonicate for a few minutes to ensure complete dissolution of the drug.[1]

  • Dilution: Make up the volume to 50 mL with acetonitrile.[1]

  • Filtration: Filter the solution through a 0.45 µm syringe filter or Whatman filter paper No. 41 to remove any undissolved excipients.[1][2]

  • Working Sample Solution: From the filtered solution, make a further dilution with acetonitrile to obtain a final concentration of 30 µg/mL.[1]

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and measure the peak area for Levocetirizine.

  • The amount of Levocetirizine in the tablet sample can be calculated from the calibration curve.[1]

Diagrams

experimental_workflow prep_mobile_phase 1. Mobile Phase Preparation (Phosphate Buffer pH 3.0 : Acetonitrile 35:65 v/v) hplc_system_prep 4. HPLC System Equilibration prep_mobile_phase->hplc_system_prep prep_standard 2. Standard Solution Preparation (Stock: 1000 µg/mL, Working: 20-60 µg/mL) injection 5. Injection of Solutions (Blank, Standards, Samples) prep_standard->injection prep_sample 3. Sample Solution Preparation (From Tablets, Final Conc: 30 µg/mL) prep_sample->injection hplc_system_prep->injection chrom_analysis 6. Chromatographic Analysis (Peak Area Measurement) injection->chrom_analysis quantification 7. Quantification (Calculation from Calibration Curve) chrom_analysis->quantification

Caption: Experimental workflow for the RP-HPLC analysis of Levocetirizine.

validation_parameters method_validation Method Validation (ICH) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability

Caption: Key parameters for the validation of the analytical method.

References

Forced Degradation Studies of Levocetirizine Dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine dihydrochloride (B599025), the active R-enantiomer of cetirizine, is a second-generation antihistamine used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. As an essential part of the drug development and formulation process, forced degradation studies are crucial for identifying potential degradation products, understanding the degradation pathways, and establishing the intrinsic stability of the drug substance. This document provides detailed application notes and protocols for conducting forced degradation studies on Levocetirizine dihydrochloride, in accordance with the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in developing and validating stability-indicating analytical methods.

Analytical Methodologies

The primary analytical techniques employed for the quantification of Levocetirizine dihydrochloride and the separation of its degradation products are UV-Visible Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

2.1. UV-Visible Spectrophotometry

A simple and rapid method for the preliminary assessment of degradation is UV-Visible Spectrophotometry. The quantification of Levocetirizine dihydrochloride can be performed by measuring its absorbance at a wavelength of 230 nm.[1] A phosphate (B84403) buffer of pH 7.0 is a suitable solvent for this analysis.[1]

2.2. Stability-Indicating RP-HPLC Method

For the separation and quantification of Levocetirizine and its degradation products, a stability-indicating RP-HPLC method is essential. Several methods have been developed and validated for this purpose. A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is typically carried out using a UV detector at 230 nm.[2][3][4][5][6]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed by subjecting Levocetirizine dihydrochloride to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

3.1. Preparation of Stock Solution

Prepare a stock solution of Levocetirizine dihydrochloride in a suitable solvent, such as a phosphate buffer (pH 7.0) or a mixture of water and methanol. The concentration of the stock solution should be adjusted based on the analytical method being used.

3.2. Acidic Degradation

  • Protocol: To a known volume of the Levocetirizine dihydrochloride stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubation: Keep the solution at room temperature for 3 hours.[3]

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • Analysis: Dilute the solution to a suitable concentration and analyze using the chosen analytical method.

3.3. Basic Degradation

  • Protocol: To a known volume of the Levocetirizine dihydrochloride stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Incubation: Keep the solution at room temperature for 3 hours.[3]

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute the solution to a suitable concentration and analyze.

3.4. Oxidative Degradation

  • Protocol: To a known volume of the Levocetirizine dihydrochloride stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature for 3 hours.

  • Analysis: Dilute the solution to a suitable concentration and analyze.

3.5. Thermal Degradation

  • Protocol: Place the Levocetirizine dihydrochloride stock solution in a thermostatically controlled oven.

  • Incubation: Expose the solution to a temperature of 80°C for 3 hours.[3]

  • Analysis: After cooling to room temperature, dilute the solution if necessary and analyze.

3.6. Photolytic Degradation

  • Protocol: Expose the Levocetirizine dihydrochloride stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Incubation: The duration of exposure can vary, but a period of 24 hours is often sufficient to induce degradation.

  • Analysis: Analyze the solution using the chosen analytical method. It has been observed that significant degradation occurs under photolytic acidic conditions.[6]

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of Levocetirizine Dihydrochloride

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Brand A)% Degradation (Brand B)
Acidic 0.1 M HCl3 hoursRoom Temp.4.93 - 12.90[1]Varies
Basic 0.1 M NaOH3 hoursRoom Temp.2.26 - 6.90[1]Varies
Oxidative 3% H₂O₂3 hoursRoom Temp.2.88 - 11.60[1]Varies
Thermal Heat3 hours80°C3.05 - 7.80[1]Varies
Photolytic UV Light (254 nm)24 hoursRoom Temp.10.37 - 24.00[1]Varies

Note: The percentage of degradation can vary depending on the specific brand and formulation of the Levocetirizine dihydrochloride product.

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The general workflow for conducting forced degradation studies is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Levocetirizine Dihydrochloride Stock Solution Acid Acidic (0.1 M HCl, RT, 3h) Stock_Solution->Acid Base Basic (0.1 M NaOH, RT, 3h) Stock_Solution->Base Oxidative Oxidative (3% H2O2, RT, 3h) Stock_Solution->Oxidative Thermal Thermal (80°C, 3h) Stock_Solution->Thermal Photolytic Photolytic (UV light, 24h) Stock_Solution->Photolytic Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution Analytical_Method UV-Vis or RP-HPLC Analysis Dilution->Analytical_Method Data_Analysis Data Analysis & Quantification Analytical_Method->Data_Analysis

Forced Degradation Experimental Workflow

5.2. Proposed Degradation Pathway

Under photolytic acidic stress conditions, Levocetirizine has been shown to degrade into at least two major products. The proposed degradation pathway involves the cleavage of the ether linkage.

G Levocetirizine Levocetirizine (m/z 389 [M+H]+) DP1 Degradation Product 1 (m/z 189 [M+H]+) Levocetirizine->DP1 Photolytic Acidic Stress (Ether Cleavage) DP2 Degradation Product 2 (m/z 345 [M+H]+) Levocetirizine->DP2 Photolytic Acidic Stress

Proposed Photolytic Degradation Pathway

Conclusion

The forced degradation studies outlined in this document provide a comprehensive framework for assessing the stability of Levocetirizine dihydrochloride. By subjecting the drug substance to a variety of stress conditions and utilizing appropriate analytical methodologies, researchers can effectively identify potential degradation products and elucidate degradation pathways. This information is invaluable for the development of stable formulations and robust, stability-indicating analytical methods, ensuring the quality, safety, and efficacy of the final drug product. Significant degradation has been observed under acidic, oxidative, and particularly photolytic conditions, while the drug exhibits greater stability under basic and thermal stress.[1] Further studies employing techniques like mass spectrometry are recommended for the definitive structural elucidation of all degradation products.[2][3][4][5][6]

References

Troubleshooting & Optimization

Improving solubility of (S)-Cetirizine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for dissolving (S)-Cetirizine dihydrochloride (B599025) (also known as Levocetirizine dihydrochloride) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (S)-Cetirizine and (R)-Cetirizine (Levocetirizine)?

Cetirizine is a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-cetirizine and (S)-cetirizine.[1] The primary pharmacological activity resides in the (R)-enantiomer, which is known as Levocetirizine.[1][2] Therefore, most recent research and commercially available active pharmaceutical ingredients focus on Levocetirizine dihydrochloride, the active form. This guide will refer to data for Levocetirizine dihydrochloride.

Q2: In which organic solvents is Levocetirizine dihydrochloride most soluble?

Levocetirizine dihydrochloride shows good solubility in Dimethyl Sulfoxide (DMSO) and is also soluble in methanol (B129727) and dimethylformamide (DMF).[1][2][3][4][5] It is freely soluble in water.[2][4]

Q3: What is the general solubility profile of Levocetirizine dihydrochloride?

The compound is a white crystalline powder.[2] It is freely soluble in water, soluble in methanol, slightly soluble in ethanol (B145695), and practically insoluble in acetone (B3395972) and methylene (B1212753) chloride.[2][5][6]

Q4: Some sources report conflicting solubility data for ethanol. Why?

Reports vary from "soluble" to "slightly soluble" to "insoluble".[2][5][7] This discrepancy can arise from differences in experimental conditions, such as the grade of ethanol used (e.g., 99.5% vs. absolute), temperature, and the exact crystalline form of the compound. For consistent results, it is crucial to use anhydrous solvents and control the experimental temperature.

Q5: Can heating be used to increase the solubility of the compound?

Gentle warming can be attempted to increase the rate of dissolution. However, prolonged exposure to high temperatures may risk degrading the compound. Stability studies show that at elevated temperatures (45-50°C), formulations can become brittle.[8] It is recommended to first attempt dissolution at room temperature with vigorous stirring or sonication.

Q6: How should I store stock solutions of Levocetirizine dihydrochloride?

For solutions prepared in organic solvents like DMSO, it is recommended to store them at 2-4°C for short-term use (up to two weeks) and at -20°C for long-term storage (up to six months).[3] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Compound is not dissolving or is dissolving very slowly in a recommended solvent. 1. Insufficient solvent volume.2. Solvent purity is low (contains water).3. Inadequate agitation.4. Compound is a different polymorphic form.1. Increase the solvent volume incrementally.2. Use a fresh, unopened bottle of high-purity or anhydrous solvent.3. Use a vortex mixer or sonicator to aid dissolution.4. Characterize the starting material (e.g., via melting point) to ensure it matches specifications.[5]
Solution appears cloudy, hazy, or contains suspended particles after apparent dissolution. 1. The solution is supersaturated.2. Insoluble impurities are present in the compound.3. The compound has low solubility in the chosen solvent.1. Gently warm the solution while stirring. If it clears and remains clear upon cooling, it was a dissolution rate issue. If it precipitates upon cooling, the solution was supersaturated.2. Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with the organic solvent.3. Re-evaluate the choice of solvent based on the solubility data table below.
Compound precipitates out of solution after being stored or cooled to room temperature. 1. The solution was supersaturated at a higher temperature.2. The stability of the compound in the solvent is poor.3. Change in ambient temperature.1. Prepare a less concentrated stock solution.2. Refer to recommended storage conditions.[1][3] For long-term storage, consider storing at -20°C.3. Store the solution in a temperature-controlled environment.
Quantitative Solubility Data

The following table summarizes the solubility of Levocetirizine dihydrochloride in various solvents. Note that values can vary based on experimental conditions.

SolventTypeReported SolubilityReference(s)
Water AqueousFreely Soluble / Very Soluble[2][4]
94.6 g / 100 mL[9]
≥26.3 mg/mL[7]
46.2 mg/mL (100 mM)[3]
DMSO Organic~12 mg/mL[1]
≥26.05 mg/mL[7]
46.2 mg/mL (100 mM)[3]
Methanol OrganicSoluble / Freely Soluble[2][4][5]
Dimethylformamide (DMF) Organic~3 mg/mL[1]
Ethanol OrganicSlightly Soluble[2]
PBS (pH 7.2) Aqueous Buffer~10 mg/mL[1]
0.1 N HCl Aqueous BufferSoluble[2][5]
Acetone OrganicInsoluble / Practically Insoluble[5][6]
Methylene Chloride OrganicInsoluble / Practically Insoluble[5][6]
Experimental Protocols
Protocol: Determination of Saturation Solubility

This protocol outlines a general method for determining the equilibrium (saturation) solubility of Levocetirizine dihydrochloride in a specific organic solvent.

  • Preparation: Add an excess amount of Levocetirizine dihydrochloride powder to a known volume of the desired organic solvent in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a mechanical shaker or on a stirring plate. Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vial at a high speed to pellet the remaining undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Quantitatively dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~230 nm) or HPLC.[8][10]

  • Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the compound in that solvent at the specified temperature.

Visualizations

G cluster_workflow Experimental Workflow for Solubility Determination A 1. Add Excess Compound to Solvent B 2. Equilibrate (Shake/Stir at constant T for 24-48h) A->B C 3. Separate Phases (Centrifuge) B->C D 4. Withdraw Supernatant C->D E 5. Dilute Aliquot D->E F 6. Quantify Concentration (HPLC / UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Workflow for determining saturation solubility.

G cluster_troubleshooting Troubleshooting Logic for Dissolution Issues Start Issue: Compound Not Dissolving CheckSolvent Is the solvent recommended and high purity? Start->CheckSolvent UseEnergy Apply energy? (Vortex / Sonicate) CheckSolvent->UseEnergy Yes ChangeSolvent Action: Use fresh, anhydrous solvent. CheckSolvent->ChangeSolvent No SolutionCloudy Is the solution cloudy? UseEnergy->SolutionCloudy No ApplyEnergyAction Action: Sonicate for 15-30 min. UseEnergy->ApplyEnergyAction Yes FilterSolution Action: Filter through 0.22 µm syringe filter. SolutionCloudy->FilterSolution Yes Reassess Action: Re-evaluate solvent choice or decrease concentration. SolutionCloudy->Reassess Still not dissolved Success Success: Compound Dissolved SolutionCloudy->Success No, solution is clear ChangeSolvent->CheckSolvent ApplyEnergyAction->SolutionCloudy FilterSolution->Success

References

Levocetirizine Aqueous Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of levocetirizine (B1674955) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of levocetirizine in an aqueous solution?

A1: Levocetirizine's stability in aqueous solutions is primarily influenced by pH, exposure to light, oxidizing agents, and temperature. Forced degradation studies have shown that levocetirizine degrades under acidic, alkaline, oxidative, and photolytic conditions.[1][2][3][4][5] It is comparatively more stable in neutral conditions and shows less degradation in alkaline conditions compared to acidic and oxidative stress.[1][2][4][5]

Q2: What are the known degradation pathways for levocetirizine in aqueous solutions?

A2: Levocetirizine degradation can occur through several pathways, primarily hydrolysis and oxidation. While detailed degradation pathways from forced studies are not extensively elucidated in all public literature, metabolism studies provide insights into potential transformations.[2] Key degradation products can be formed through:

  • Hydrolysis: This can lead to the formation of related substances A and B.[6][7]

  • Oxidation: N-oxides and hydroxymethoxy derivatives are potential oxidative degradation products.[1]

  • Photodegradation: Exposure to UV light can cause significant degradation.[1][2][5]

Q3: Are there recommended storage conditions for levocetirizine aqueous solutions to minimize degradation?

A3: To minimize degradation, aqueous solutions of levocetirizine should be protected from light and stored at controlled room temperature or refrigerated conditions. The pH of the solution should be maintained close to neutral if possible, as both acidic and alkaline conditions can promote degradation.[4][8][9] For long-term storage, the use of antioxidants may be considered to prevent oxidative degradation.[10]

Q4: How does the presence of other active pharmaceutical ingredients (APIs) or excipients affect levocetirizine stability?

A4: The stability of levocetirizine can be compromised when formulated with other APIs, such as montelukast, due to potential drug-drug interactions.[6][11][12] Excipients can also play a role; for instance, certain releasing agents in capsules can react with levocetirizine.[6][7] Compatibility studies are crucial during formulation development. The use of stabilizing agents like sodium citrate (B86180) as a pH stabilizer has been shown to improve stability in combination formulations.[11][12]

Troubleshooting Guide

Problem 1: Significant degradation of levocetirizine is observed under acidic conditions.

Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis Buffer the solution to a higher pH if the experimental design allows. For formulation development, consider using pH-adjusting agents or enteric coatings.
Interaction with acidic excipients Screen different excipients for compatibility with levocetirizine. Avoid the use of highly acidic excipients.

Problem 2: High levels of degradation are detected during photostability testing.

Possible Cause Troubleshooting Step
UV light exposure Conduct all experiments under amber or red light. Store solutions in light-resistant containers.
Photolytic degradation pathway Characterize the photodegradants to understand the mechanism. If for a final product, consider using UV-protective packaging.

Problem 3: Unexpected peaks appear in the HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Step
Formation of new degradation products Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the origin of the new peaks. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures.[4][8][9]
Interaction with excipients or container Analyze a placebo formulation (containing all excipients without levocetirizine) under the same stress conditions to check for excipient degradation. Investigate potential leaching from the container by storing the solvent in the container under the same conditions and analyzing the solution.
Contamination Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.

Data on Levocetirizine Degradation

The following table summarizes the percentage of levocetirizine degradation observed under different stress conditions from a comparative study of various brands.

Stress ConditionBrand Okacet-L (%)Brand LECOPE (%)Brand Levocet (%)Brand 1-AL (%)
Acid Degradation (0.1 M HCl, 3h, RT) 12.90-4.93-
Alkali Degradation (0.1 M NaOH, 3h, RT) 6.902.26--
Oxidative Degradation (0.3% H₂O₂, 3h, RT) 11.602.88--
Photolytic Degradation (254 nm, 3h) 24.00-10.37-
Thermal Degradation (80°C, 3h) 7.80-3.05-

Data extracted from a study by Patil et al.[1][2][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Levocetirizine

This protocol outlines the general procedure for conducting a forced degradation study on a levocetirizine solution.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 3 hours.[3][5]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 3 hours.[3][5]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 0.3% H₂O₂. Keep at room temperature for 3 hours.[3][5]

  • Thermal Degradation: Heat the stock solution at 80°C in a water bath for 3 hours.[3]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 3 hours.[2][5]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical stability-indicating RP-HPLC method for the analysis of levocetirizine and its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., Thermo Hypersil BDS–C18, 250 mm x 4.6 mm, 5.0 µm).[4][8]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 65:35 v/v).[4][8]

    • Flow Rate: 1 mL/min.[4][8]

    • Detection: UV detector at 230 nm.[4][8]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution, stressed samples, and a blank solution.

    • Record the chromatograms and determine the retention time and peak area for levocetirizine and any degradation products.

    • Calculate the percentage of degradation.

Visualizations

Levocetirizine_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Levocetirizine Levocetirizine Acid Acidic pH (Hydrolysis) Levocetirizine->Acid Alkali Alkaline pH (Hydrolysis) Levocetirizine->Alkali Oxidant Oxidizing Agent (e.g., H₂O₂) Levocetirizine->Oxidant Light UV Light Levocetirizine->Light DP1 Hydrolysis Product A Acid->DP1 DP2 Hydrolysis Product B Alkali->DP2 DP3 Oxidative Adducts (e.g., N-oxide) Oxidant->DP3 DP4 Photodegradants Light->DP4

Caption: Levocetirizine Degradation Pathways under Stress.

Stability_Testing_Workflow start Start: Levocetirizine Aqueous Solution prep Prepare Samples for Forced Degradation start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis data Data Acquisition (Peak Area, Retention Time) analysis->data eval Evaluate Degradation (% Degradation, Purity) data->eval report Generate Stability Report eval->report end End report->end

Caption: Experimental Workflow for Stability Testing.

Troubleshooting_Logic action action obs obs obs1 Unexpected Peak in Chromatogram q1 Is the peak present in the blank? obs1->q1 a1_yes Source is likely solvent, mobile phase, or system q1->a1_yes Yes q2 Is the peak present in the placebo? q1->q2 No a2_yes Source is likely excipient degradation q2->a2_yes Yes a3 Peak is likely a levocetirizine degradant q2->a3 No action1 Action: Characterize peak using LC-MS a3->action1

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Overcoming interference in bioanalytical methods for Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Levocetirizine (B1674955). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

1. What are the most common bioanalytical methods for Levocetirizine quantification in biological matrices?

The most prevalent methods for the quantification of Levocetirizine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3][4] LC-MS/MS is generally preferred for its high sensitivity and specificity, making it suitable for pharmacokinetic studies where low concentrations of the drug need to be measured.[1][5]

2. What are the typical sources of interference in Levocetirizine bioanalysis?

Interference in Levocetirizine bioanalysis can originate from several sources:

  • Endogenous substances: Components from the biological matrix (e.g., plasma, urine) can co-elute with Levocetirizine and interfere with its detection.[1][5]

  • Matrix effects: In LC-MS/MS, co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.[5][6][7] This is a significant challenge in bioanalysis.[7]

  • Metabolites: Although Levocetirizine is poorly metabolized, the presence of its minor metabolites could potentially interfere with the analysis if they are not chromatographically separated.[8][9][10]

  • Cross-reactivity: In immunoassay-based methods, structurally similar compounds may cross-react with the antibodies, leading to false-positive results.[11][12][13]

  • Contaminants: Impurities from solvents, reagents, or collection tubes (like Na2EDTA) can introduce interfering peaks.[5][14]

3. What is a suitable internal standard (IS) for Levocetirizine analysis by LC-MS/MS?

A good internal standard should have similar physicochemical properties and extraction recovery to the analyte. For Levocetirizine, common internal standards include:

  • Hydroxyzine: A structural analog of Levocetirizine.[1]

  • Fexofenadine: Another antihistamine used as an internal standard.[15]

  • Losartan: Has been used as an internal standard in HPLC methods for simultaneous estimation with other drugs.[4]

The use of a stable isotope-labeled Levocetirizine is the ideal choice to compensate for matrix effects and variability in ionization.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC

Question: My Levocetirizine peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

Answer:

Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase pH: Levocetirizine is a basic compound. The pH of the mobile phase should be optimized to ensure it is in a single ionic state. For reversed-phase chromatography, a mobile phase pH of around 3 is often used.[3][4]

  • Column Choice: Ensure you are using a suitable column. A C18 column is commonly used for Levocetirizine analysis.[3][4][15]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. A proper column wash protocol is essential. Using a guard column can help protect the analytical column.[16]

Issue 2: Inconsistent or Low Recovery

Question: I am experiencing low and variable recovery of Levocetirizine during sample preparation. What are the likely causes and solutions?

Answer:

Low and inconsistent recovery is often related to the sample preparation method. Consider the following:

  • Extraction Method:

    • Protein Precipitation (PPT): While fast and simple, it may not be the most efficient for highly protein-bound drugs like Levocetirizine and can lead to significant matrix effects.[1][5] Using an acidic precipitating agent like trichloroacetic acid can be effective for basic drugs.[1]

    • Liquid-Liquid Extraction (LLE): This method generally provides a cleaner extract than PPT. The choice of extraction solvent is critical. Dichloromethane and ethyl acetate (B1210297) have been successfully used for Levocetirizine extraction.[1][15] Optimization of the pH of the aqueous phase before extraction is crucial to ensure Levocetirizine is in a neutral form for efficient partitioning into the organic solvent.

    • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and high recovery, but requires more method development.

  • pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the recovery of Levocetirizine.

  • Analyte Stability: Levocetirizine is generally stable in plasma under various storage conditions.[17][18] However, prolonged exposure to harsh conditions during sample preparation should be avoided.

Issue 3: Suspected Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS

Question: My results are showing high variability, and I suspect matrix effects are the cause. How can I confirm and mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a common problem in LC-MS/MS analysis of biological samples.[6][7]

  • Confirmation of Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of Levocetirizine solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Levocetirizine indicates ion suppression.

    • Post-Extraction Spike: Compare the peak area of Levocetirizine spiked into a blank, extracted matrix with the peak area of Levocetirizine in a neat solution at the same concentration. A lower response in the matrix indicates ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method like LLE or SPE to remove interfering matrix components.[7]

    • Chromatographic Separation: Optimize the HPLC method to separate Levocetirizine from the co-eluting matrix components causing ion suppression. This may involve changing the mobile phase composition, gradient profile, or using a different column.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[19]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[19]

Quantitative Data Summary

Table 1: Summary of LC-MS/MS Method Parameters for Levocetirizine Analysis

ParameterMethod 1Method 2Method 3
Sample Preparation Protein Precipitation (6% Trichloroacetic Acid)[1][18]Liquid-Liquid Extraction (Cold Dichloromethane)[1][15]Liquid-Liquid Extraction (Ethyl Acetate)[1]
Internal Standard Hydroxyzine[1]Fexofenadine[15]Not Specified
LC Column Reverse Phase[1]C18[15]Not Specified
Mobile Phase Acetonitrile: 10 mM Ammonium (B1175870) Formate (B1220265) pH 3.5 (80:20, v/v)[1][18]Acetonitrile:Water:Formic Acid (80:19.9:0.1, v/v/v)[15]Not Specified
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[1][18]0.5 ng/mL[1][15]5.00 ng/mL[1]
Linearity Range 1.00–500 ng/mL[1][18]0.5–500.0 ng/mL[15]5–600 ng/mL[1]
Mean Recovery 59%[1][18]Not ReportedNot Reported

Table 2: Summary of HPLC Method Parameters for Levocetirizine Analysis

ParameterMethod 1Method 2
Sample Preparation Liquid-Liquid Extraction[2]Not specified for plasma
LC Column Prontosil C-18 (4.6 x 250mm, 5µ)[2][20]XTerra symmetry C18 (150×4.6 mm, 3.5µm)[3]
Mobile Phase Acetonitrile: Methanol: 20mM Ammonium Acetate Buffer pH 5 (25:55:20, v/v/v)[2][20]Phosphate buffer pH 3.0: Acetonitrile (35:65, v/v)[3]
Detection Wavelength 232 nm[2][20]230 nm[3]
Retention Time 8 min[2][20]2.552 min[3]
Linearity Range 2-10 µg/mL[2][20]20-60 µg/mL[3]

Detailed Experimental Protocols

Protocol 1: Levocetirizine Analysis in Human Plasma by LC-MS/MS with Protein Precipitation

This protocol is based on the method described by Wichitnithad et al.[1][18]

  • Sample Preparation:

    • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Hydroxyzine in methanol).

    • Vortex for 30 seconds.

    • Add 400 µL of 6% trichloroacetic acid in water to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Inject a 20 µL aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series HPLC

    • Column: Reverse phase column

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate pH 3.5 (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Mass Spectrometer: Applied Biosystems API 3200 triple quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transitions:

      • Levocetirizine: m/z 389.0 → 201.0[1]

      • Hydroxyzine (IS): m/z 375.3 → 201.0[1]

Protocol 2: Levocetirizine Analysis in Human Plasma by HPLC-UV

This protocol is based on the method described by Jain et al.[2][20]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard.

    • Add 1 mL of a suitable buffer to adjust the pH.

    • Add 5 mL of the extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a 50 µL aliquot into the HPLC system.

  • HPLC Conditions:

    • Column: Prontosil C-18 (4.6 x 250mm, 5µ particle size)[20]

    • Mobile Phase: Acetonitrile: Methanol: 20mM Ammonium Acetate Buffer pH 5 (25:55:20, v/v/v)[20]

    • Flow Rate: 1.0 mL/min

    • Detection: UV-PDA detector at 232 nm[20]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., TCA) add_is->protein_precipitation Method A lle Liquid-Liquid Extraction add_is->lle Method B spe Solid-Phase Extraction add_is->spe Method C vortex Vortex protein_precipitation->vortex lle->vortex evaporate Evaporate & Reconstitute spe->evaporate centrifuge Centrifuge vortex->centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant centrifuge->evaporate injection LC Injection supernatant->injection evaporate->injection separation Chromatographic Separation injection->separation detection MS/MS or UV Detection separation->detection data_processing Data Processing detection->data_processing

Caption: General experimental workflow for Levocetirizine bioanalysis.

troubleshooting_interference start Inaccurate or Imprecise Results (Suspected Interference) check_peak Check Peak Shape and Retention Time Consistency start->check_peak check_recovery Evaluate Analyte Recovery check_peak->check_recovery No peak_issue Poor Peak Shape or Shifting Retention Time check_peak->peak_issue Yes check_matrix Investigate Matrix Effects (LC-MS/MS) check_recovery->check_matrix No recovery_issue Low or Variable Recovery check_recovery->recovery_issue Yes matrix_issue Confirmed Ion Suppression or Enhancement check_matrix->matrix_issue Yes end Issue Resolved or Re-evaluate Problem check_matrix->end No optimize_hplc Optimize HPLC Method: - Adjust mobile phase pH - Check column health - Use guard column peak_issue->optimize_hplc optimize_hplc->end optimize_prep Optimize Sample Preparation: - Switch to LLE or SPE - Adjust pH for extraction - Check analyte stability recovery_issue->optimize_prep optimize_prep->end mitigate_matrix Mitigate Matrix Effects: - Improve sample cleanup - Enhance chromatographic separation - Use stable isotope-labeled IS matrix_issue->mitigate_matrix mitigate_matrix->end

Caption: Troubleshooting logic for interference in Levocetirizine bioanalysis.

References

Levocetirizine Degradation Under Stress: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of levocetirizine (B1674955) under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is levocetirizine most susceptible to degradation?

A1: Levocetirizine demonstrates significant degradation under acidic, alkaline, oxidative, and photolytic stress conditions.[1][2][3] It is relatively stable under neutral and thermal stress conditions.[2][4]

Q2: What are the primary analytical techniques used to study levocetirizine degradation?

A2: The most common analytical techniques are UV-spectrophotometry and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for the identification and characterization of degradation products.[1][2][5]

Q3: Are there official guidelines for conducting forced degradation studies on levocetirizine?

A3: Yes, forced degradation studies for levocetirizine, like other pharmaceuticals, are typically conducted following the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Troubleshooting Guide

Issue: Inconsistent degradation results in acidic conditions.

  • Possible Cause 1: Inappropriate acid concentration or temperature. The extent of degradation is sensitive to the molarity of the acid and the temperature of the reaction.

  • Troubleshooting Tip: Ensure precise preparation of the acidic solution (e.g., 0.1 M HCl) and maintain a consistent temperature as specified in the protocol. One study suggests refluxing in 0.1N HCl for 6 hours.[8] Another indicates keeping the solution at room temperature for 3 hours.[5][6]

Issue: Difficulty in separating degradation products from the parent drug peak in HPLC.

  • Possible Cause 1: Suboptimal mobile phase composition. The polarity and pH of the mobile phase are critical for achieving good resolution.

  • Troubleshooting Tip: A common mobile phase for separating levocetirizine and its degradants is a mixture of water and acetonitrile (B52724) (50:50 v/v).[2][4][9] Adjusting the ratio or the pH of the aqueous phase may improve separation.

  • Possible Cause 2: Inappropriate stationary phase. The choice of the HPLC column is crucial for effective separation.

  • Troubleshooting Tip: A C18 column is frequently used and has been shown to be effective in separating levocetirizine from its degradation products.[2][4]

Issue: Unidentified peaks in the chromatogram after oxidative stress testing.

  • Possible Cause: Formation of multiple degradation products. Oxidation can lead to various modified forms of the levocetirizine molecule.

  • Troubleshooting Tip: Employ LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing the structures of the degradation products. Significant degradation has been observed in oxidative conditions.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on levocetirizine degradation under different stress conditions as reported in the literature.

Table 1: Percentage Degradation of Levocetirizine Tablets (Various Brands) Under Stress Conditions

Stress ConditionBrand: Okacet-L (%)Brand: LECOPE (%)Brand: Levocet (%)Brand: 1-AL (%)Reference
Acidic (0.1 M HCl, 3h, RT)12.90-4.93-[5][10]
Alkaline (0.1 M NaOH, 3h, RT)6.902.26--[5][10]
Oxidative (H₂O₂, details not specified)11.602.88--[5][10]
Photolytic (UV light, 254 nm, 3h)24.00-10.37-[5][10]
Thermal (80°C, 3h)7.80-3.05-[5][6]

Note: Dashes (-) indicate that the data for that specific brand under that condition was not provided in the cited source.

Table 2: Hydrolytic Degradation of Levocetirizine

ConditionDegradation (%)Reference
Acidic (0.1N HCl, reflux, 6h)6.33[9]
Alkaline (0.1N NaOH, reflux, 6h)15.25[9]

Experimental Protocols

1. Acid Degradation Study

  • Objective: To evaluate the degradation of levocetirizine under acidic conditions.

  • Methodology:

    • Accurately weigh a quantity of levocetirizine drug substance or powdered tablets.

    • Dissolve the sample in a suitable diluent.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Keep the solution at room temperature for 3 hours or reflux for 6 hours, depending on the desired stress level.[5][8]

    • After the specified time, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute the solution to a known concentration with the diluent.

    • Analyze the sample using a suitable analytical method (e.g., UV-spectrophotometry at 230 nm or HPLC).[1][5]

2. Alkaline Degradation Study

  • Objective: To assess the degradation of levocetirizine under basic conditions.

  • Methodology:

    • Prepare the sample as described in the acid degradation protocol.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Maintain the solution at room temperature for 3 hours or reflux for 6 hours.[6][8]

    • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute and analyze the sample as previously described.

3. Oxidative Degradation Study

  • Objective: To investigate the degradation of levocetirizine under oxidative stress.

  • Methodology:

    • Prepare the sample solution.

    • Add a solution of hydrogen peroxide (H₂O₂), typically 3% to 30%.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute and analyze the sample.

4. Photolytic Degradation Study

  • Objective: To determine the photosensitivity of levocetirizine.

  • Methodology:

    • Expose the drug substance (solid state) or a solution of the drug to UV light (e.g., at 254 nm) in a photostability chamber for a defined duration (e.g., 3 hours).[6]

    • For the solution, prepare a control sample protected from light.

    • After exposure, prepare solutions of the exposed and control samples.

    • Analyze the samples to determine the extent of degradation.

5. Thermal Degradation Study

  • Objective: To evaluate the effect of heat on the stability of levocetirizine.

  • Methodology:

    • Place the solid drug substance or a solution in a temperature-controlled oven or water bath (e.g., at 80°C) for a specified period (e.g., 3 hours).[5]

    • After heating, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample and a control sample stored at ambient temperature.

    • Analyze both samples to assess thermal degradation.

Visualizations

Levocetirizine_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analytical Techniques cluster_Outcome Outcome Acid Acidic (e.g., 0.1M HCl) UV_Spec UV-Spectrophotometry Acid->UV_Spec Analyze with HPLC HPLC Acid->HPLC Analyze with Base Alkaline (e.g., 0.1M NaOH) Base->UV_Spec Analyze with Base->HPLC Analyze with Oxidative Oxidative (e.g., H2O2) Oxidative->UV_Spec Analyze with Oxidative->HPLC Analyze with Photolytic Photolytic (UV Light) Photolytic->UV_Spec Analyze with Photolytic->HPLC Analyze with Thermal Thermal (e.g., 80°C) Thermal->UV_Spec Analyze with Thermal->HPLC Analyze with Degradation_Data Quantitative Degradation Data UV_Spec->Degradation_Data LC_MS LC-MS HPLC->LC_MS Couple with HPLC->Degradation_Data LC_MS->Degradation_Data Pathway_Elucidation Degradation Pathway Elucidation LC_MS->Pathway_Elucidation Levocetirizine Levocetirizine Drug Substance Levocetirizine->Acid Expose to Levocetirizine->Base Expose to Levocetirizine->Oxidative Expose to Levocetirizine->Photolytic Expose to Levocetirizine->Thermal Expose to

Experimental workflow for levocetirizine forced degradation studies.

Acid_Base_Degradation_Pathway cluster_info Proposed Hydrolytic Degradation Levocetirizine Levocetirizine (m/z 389) Degradant_A Hydrolyzed Product (Proposed) Levocetirizine->Degradant_A Acid or Base Hydrolysis info Hydrolysis may cleave the ether linkage.

Proposed hydrolytic degradation pathway for levocetirizine.

Oxidative_Degradation_Pathway cluster_info Proposed Oxidative Degradation Levocetirizine Levocetirizine (m/z 389) N_Oxide N-Oxide Degradant (Proposed) Levocetirizine->N_Oxide Oxidation (e.g., H2O2) info Oxidation likely occurs at the tertiary amine of the piperazine (B1678402) ring.

Proposed oxidative degradation pathway for levocetirizine.

References

Technical Support Center: Enhancing Levocetirizine Tablet Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of Levocetirizine (B1674955) tablets.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the dissolution rate of Levocetirizine tablets?

A1: The primary methods for enhancing the dissolution rate of Levocetirizine, a Biopharmaceutical Classification System (BCS) Class I drug with high solubility and permeability, focus on accelerating tablet disintegration and drug release. Key strategies include:

  • Use of Superdisintegrants: Incorporating superdisintegrants like Sodium Starch Glycolate (SSG), Croscarmellose Sodium (CCS), and Crospovidone (CP) into the tablet formulation is a common and effective approach.[1][2][3] These agents facilitate rapid tablet breakup in aqueous media, thereby increasing the surface area for dissolution.

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, can enhance the solubility and dissolution of Levocetirizine.[4]

  • Solid Dispersion Technique: Creating solid dispersions of Levocetirizine with a hydrophilic carrier can improve its wettability and dissolution rate.[5]

  • Effervescence: Formulating effervescent tablets can lead to rapid disintegration and drug release.[6]

  • Orodispersible Tablets (ODTs) and Fast Dissolving Films (FDFs): These dosage forms are designed to disintegrate or dissolve quickly in the oral cavity, leading to rapid drug release without the need for water.[1][7][8]

Q2: How do different superdisintegrants affect the dissolution rate of Levocetirizine tablets?

A2: Different superdisintegrants exhibit varying mechanisms and efficiencies in enhancing dissolution. The choice and concentration of the superdisintegrant significantly impact the disintegration time and drug release profile.

  • Sodium Starch Glycolate (SSG): Works by rapid and extensive swelling. Higher concentrations of SSG generally lead to faster disintegration and drug release.[1][9]

  • Croscarmellose Sodium (CCS): Swells and wicks fluid into the tablet, causing it to break apart.

  • Crospovidone (CP): Acts via a combination of swelling and capillary action. It is often effective at lower concentrations.

Studies have shown that combinations of superdisintegrants, such as SSG and CP, can be more effective in reducing disintegration time and enhancing drug release compared to single superdisintegrants.[1][9]

Q3: What is the role of β-cyclodextrin in enhancing Levocetirizine dissolution?

A3: β-cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It can form an inclusion complex with the Levocetirizine molecule, where the drug is encapsulated within the cyclodextrin (B1172386) cavity. This complexation can mask the bitter taste of Levocetirizine and, more importantly, can significantly improve its solubility and dissolution rate.[4] The formation of the complex is confirmed through analytical techniques like Fourier-transform infrared spectroscopy (FTIR).[4]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Slow or incomplete tablet disintegration 1. Inadequate concentration of superdisintegrant. 2. High binder concentration or inappropriate binder. 3. Excessive compression force during tableting. 4. High lubricant concentration (e.g., magnesium stearate) forming a hydrophobic barrier.1. Increase the concentration of the superdisintegrant. Consider using a combination of superdisintegrants (e.g., SSG and CP). 2. Optimize the binder concentration or select a more suitable binder. 3. Reduce the compression force. 4. Reduce the lubricant concentration or use a more hydrophilic lubricant.
Low drug release despite rapid disintegration 1. Poor wettability of the drug particles. 2. Drug polymorphism. 3. Formation of a viscous gel layer by the disintegrant that hinders drug diffusion.1. Incorporate a surfactant or a wetting agent. 2. Characterize the solid-state of the drug to ensure the desired polymorphic form is present. 3. Select a different superdisintegrant or a lower concentration of the current one.
High variability in dissolution results 1. Non-uniform mixing of the formulation blend. 2. Segregation of the powder blend during tableting. 3. Inconsistent tablet hardness or weight. 4. Issues with the dissolution test method (e.g., coning, improper deaeration of media).1. Optimize the blending process to ensure homogeneity. 2. Evaluate the flow properties of the powder blend and adjust if necessary. 3. Monitor and control tablet press parameters to ensure uniformity. 4. Review and optimize the dissolution test method parameters.
Taste masking issues in Orodispersible Tablets (ODTs) 1. Incomplete complexation of the drug with the taste-masking agent. 2. Leaching of the drug from the complex during formulation or in the oral cavity.1. Optimize the drug-to-taste-masking agent ratio (e.g., with ion-exchange resins or cyclodextrins).[10] 2. Select a more efficient taste-masking technique or a combination of methods.

Experimental Protocols

Protocol 1: Preparation of Levocetirizine Orodispersible Tablets by Direct Compression
  • Sifting: Sift Levocetirizine dihydrochloride, superdisintegrants (e.g., Sodium Starch Glycolate, Crospovidone), diluent (e.g., microcrystalline cellulose), and other excipients through a suitable mesh sieve.

  • Blending: Blend the sifted materials in a suitable blender for a specified time to ensure uniform mixing.

  • Lubrication: Add a lubricant (e.g., magnesium stearate) and a glidant (e.g., talc) to the blend and mix for a short period.

  • Compression: Compress the lubricated blend into tablets using a tablet compression machine with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of Levocetirizine Tablets
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl or phosphate (B84403) buffer (pH 6.8).[6][11]

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.[11]

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated UV-Visible spectrophotometer at the λmax of Levocetirizine (approximately 231 nm) or by HPLC.[2][12]

Quantitative Data Summary

Table 1: Effect of Superdisintegrant Concentration on Disintegration Time and Drug Release

Formulation CodeSuperdisintegrant(s)Concentration (%)Disintegration Time (seconds)Cumulative Drug Release at 10 min (%)
F1Crospovidone212369.24
F5Crospovidone102796.52
BS5SSG & CCS2 & 2--
BS8SSG & CCS4 & 4--
CPX5Crosspovidone-2099
-SSG (6%) & CP (4.5%)-30104.20

Data compiled from multiple studies for illustrative comparison.[1][11][13]

Visualizations

Experimental_Workflow cluster_formulation Tablet Formulation cluster_evaluation Tablet Evaluation Sifting Sifting of API and Excipients Blending Blending Sifting->Blending Lubrication Lubrication Blending->Lubrication Compression Compression Lubrication->Compression Disintegration_Test Disintegration Test Compression->Disintegration_Test Tablet Sample Dissolution_Test Dissolution Test Compression->Dissolution_Test Hardness_Friability Hardness & Friability Compression->Hardness_Friability Content_Uniformity Content Uniformity Compression->Content_Uniformity

Caption: Experimental workflow for Levocetirizine tablet formulation and evaluation.

Troubleshooting_Logic Start Dissolution Failure Observed Check_Disintegration Check Disintegration Time Start->Check_Disintegration Slow_Disintegration Slow Disintegration Check_Disintegration->Slow_Disintegration Yes Rapid_Disintegration Rapid Disintegration Check_Disintegration->Rapid_Disintegration No Optimize_Superdisintegrant Optimize Superdisintegrant / Binder / Compression Force Slow_Disintegration->Optimize_Superdisintegrant Check_Wettability Check Drug Wettability Rapid_Disintegration->Check_Wettability Pass Dissolution Goals Met Optimize_Superdisintegrant->Pass Poor_Wettability Poor Wettability Check_Wettability->Poor_Wettability Yes Good_Wettability Good Wettability Check_Wettability->Good_Wettability No Add_Surfactant Incorporate Surfactant Poor_Wettability->Add_Surfactant Check_Formulation_Uniformity Check Formulation Uniformity Good_Wettability->Check_Formulation_Uniformity Add_Surfactant->Pass Check_Formulation_Uniformity->Pass

Caption: Troubleshooting logic for Levocetirizine dissolution failure.

References

Minimizing enantiomeric conversion during Levocetirizine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing enantiomeric conversion during the analysis of Levocetirizine (B1674955).

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric conversion, and why is it a concern for Levocetirizine analysis?

A1: Enantiomeric conversion, or racemization, is the process where one enantiomer of a chiral molecule converts into its mirror image (the other enantiomer). Levocetirizine is the (R)-enantiomer of cetirizine (B192768) and is the pharmacologically active form.[1][2][3] Its counterpart, (S)-dextrocetirizine, is less active and may contribute to side effects.[4] Accurate quantification of Levocetirizine requires preventing its conversion to Dextrocetirizine during analysis to ensure the quality and efficacy of the drug product.

Q2: Is Levocetirizine prone to racemization under typical analytical conditions?

A2: Levocetirizine is generally considered to be configurationally stable and is not subject to significant racemization under normal storage and in vivo conditions.[2][5][6] However, extreme conditions during sample preparation and analysis, such as high temperatures or strong acidic or alkaline environments, could potentially promote degradation, which may be mistaken for or accompany enantiomeric conversion.[5][7][8]

Q3: What are the primary factors that can influence the enantiomeric purity of my Levocetirizine sample during analysis?

A3: The main factors include:

  • pH of the sample and mobile phase: Extreme pH values should be avoided.

  • Temperature: Elevated temperatures during sample storage and analysis can increase the rate of degradation.

  • Solvent: The choice of solvent for sample preparation is crucial.

  • Light exposure: Photolytic degradation can occur under UV light exposure.[5][7][8]

Q4: What is a suitable starting point for developing a chiral separation method for Levocetirizine?

A4: A common approach is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-R) or protein-based columns (e.g., ovomucoid, human serum albumin) have been successfully used.[9][10][11] Capillary Electrophoresis (CE) with a chiral selector, such as cyclodextrins, is another effective technique.[12][13][14]

Troubleshooting Guide

Issue 1: An unexpectedly high peak for Dextrocetirizine is observed in my Levocetirizine sample.

Possible Cause Troubleshooting Step
Contamination Verify the purity of your Levocetirizine standard. Analyze a blank (diluent) to check for system contamination.
Sample Preparation Issue Review your sample preparation procedure. Ensure that the pH of the diluent is near neutral (pH 6-8). Avoid prolonged exposure to harsh conditions.
Analytical Method Parameters Optimize your HPLC/CE method. High temperatures or an unsuitable mobile phase pH can potentially contribute to on-column degradation or inadequate separation.
Column Degradation The performance of the chiral column may have deteriorated. Equilibrate the column according to the manufacturer's instructions or replace it if necessary.

Issue 2: Poor resolution between Levocetirizine and Dextrocetirizine peaks.

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Adjust the mobile phase composition. For reversed-phase HPLC, modifying the organic modifier (e.g., acetonitrile (B52724), methanol) content or the buffer concentration and pH can improve resolution.[10][11]
Incorrect Chiral Selector For CE, the type and concentration of the chiral selector (e.g., sulfated-β-cyclodextrin) are critical.[14] Experiment with different selectors or concentrations.
Flow Rate/Voltage In HPLC, a lower flow rate may enhance resolution. In CE, adjusting the applied voltage can have a similar effect.[10][12]
Temperature Fluctuation Ensure a stable column temperature. A column oven is recommended for HPLC to maintain consistent separation.[10]

Experimental Protocols

Protocol 1: Sample Preparation for Chiral HPLC Analysis of Levocetirizine

  • Standard Preparation: Accurately weigh and dissolve Levocetirizine dihydrochloride (B599025) reference standard in the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Preparation (Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose of Levocetirizine.

    • Transfer the powder to a volumetric flask and add the diluent.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the final volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

  • Control pH: If a buffer is not used in the diluent, ensure the final pH of the sample solution is in a neutral range to maintain stability.

Protocol 2: Chiral HPLC Method for Levocetirizine and Dextrocetirizine

  • Column: A polysaccharide-based chiral column such as Chiralcel OD-R or an ovomucoid-based column.[10][11]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for the specific column. For example, acetonitrile and 20 mmol·L-1 KH2PO4 (pH 6.20) in a ratio of 18:82 (v/v) has been used with an ovomucoid column.[10]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.[10]

  • Detection: UV detection at 230 nm.[5][10]

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

Table 1: Influence of Stress Conditions on Levocetirizine Degradation.

Stress ConditionReagent/ParameterObservationReference
Acidic 0.1 M HClSignificant degradation observed.[7][8]
Alkaline 0.1 M NaOHLess degradation compared to acidic conditions.[7][8]
Oxidative 3-30% H₂O₂Degradation occurs.[5][8]
Thermal HeatDegradation observed.[5][7][8]
Photolytic UV LightSignificant degradation observed.[5][7][8]

Note: While these studies focus on general degradation, avoiding these harsh conditions is a prudent step to ensure enantiomeric integrity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Review cluster_troubleshoot Troubleshooting start Start: Levocetirizine Sample weigh Weigh Sample start->weigh dissolve Dissolve in Neutral pH Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/CE filter->inject separate Chiral Separation inject->separate detect UV Detection (230 nm) separate->detect quantify Quantify Enantiomers detect->quantify review Review Chromatogram quantify->review check Check for Dextro- peak review->check high_dextro High Dextro- peak? check->high_dextro investigate Investigate Cause high_dextro->investigate Yes

Caption: Experimental workflow for Levocetirizine enantiomeric purity analysis.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Issues center_node Enantiomeric Purity of Levocetirizine ph pH ph->center_node maintains temp Temperature temp->center_node maintains solvent Solvent solvent->center_node maintains light Light light->center_node maintains degradation Degradation conversion Enantiomeric Conversion (less likely but possible under harsh conditions) degradation->conversion may lead to ph_bad Extreme pH ph_bad->degradation temp_bad High Temp temp_bad->degradation light_bad UV Exposure light_bad->degradation

Caption: Factors influencing Levocetirizine stability during analysis.

References

Technical Support Center: Stability-Indicating HPLC Method for Levocetirizine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for Levocetirizine (B1674955). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A stability-indicating method is an analytical procedure used to detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. This is crucial for determining the shelf-life of a drug product and ensuring its safety and efficacy.

Q2: What are the typical chromatographic conditions for Levocetirizine analysis?

Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for Levocetirizine. Key parameters are summarized in the table below. The most common detection wavelength is 230 nm.[1][2][3][4]

Q3: What are the recommended stress conditions for forced degradation studies of Levocetirizine?

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Levocetirizine should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] Significant degradation has been observed under acidic, alkaline, and oxidative conditions.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak for Levocetirizine 1. Incorrect mobile phase composition.2. Detector wavelength not set to 230 nm.3. Sample not properly prepared or injected.4. Lamp in the detector is off or has low energy.1. Prepare fresh mobile phase and ensure correct proportions.2. Verify the detector wavelength is set to 230 nm.3. Check sample preparation steps and ensure the injector is functioning correctly.4. Check the status of the detector lamp and replace if necessary.
Poor peak shape (tailing or fronting) 1. Column degradation.2. pH of the mobile phase is not optimal.3. Sample overload.4. Presence of interfering substances.1. Use a new or validated column.2. Adjust the pH of the mobile phase buffer.3. Dilute the sample to a lower concentration.4. Ensure proper sample cleanup and use a guard column.
Fluctuating baseline 1. Air bubbles in the system.2. Mobile phase not properly mixed or degassed.3. Pump malfunction.1. Purge the pump to remove air bubbles.2. Degas the mobile phase using sonication or an online degasser.3. Check pump seals and pistons for leaks or wear.
Inconsistent retention times 1. Fluctuation in mobile phase composition or flow rate.2. Column temperature not stable.3. Column aging.1. Ensure precise mobile phase preparation and a stable pump flow rate.2. Use a column oven to maintain a consistent temperature.3. Replace the column if it has exceeded its lifetime.

Data Presentation

Table 1: Summary of Reported HPLC Methods for Levocetirizine
ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[10]
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)Kinetex biphenyl (B1667301) (250 x 4.6 mm, 5 µm)Waters symmetry C8 (250 x 4.6 mm, 5µ)XTerra symmetry C18 (150 x 4.6 mm, 3.5µm)
Mobile Phase Phosphate (B84403) buffer (pH 7.0) : Acetonitrile (B52724) (40:60 v/v)Sodium perchlorate (B79767) buffer and Acetonitrile (gradient)Solvent mixture–I and solvent mixture-II (60:40%v/v)Phosphate buffer (pH 3.0) : Acetonitrile (35:65 v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min0.7 mL/min
Detection Wavelength 230 nm230 nm230 nm230 nm
Retention Time 3.06 minNot SpecifiedNot Specified2.552 min
Table 2: Method Validation Parameters for a Levocetirizine HPLC Method
Validation ParameterResult
Linearity Range 12.56–37.68 µg/mL[1]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 99.57-100.48 %[10]
Precision (% RSD) < 2.0%[3]
Limit of Detection (LOD) 0.079 µg/mL[1]
Limit of Quantification (LOQ) 0.239 µg/mL[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Levocetirizine
  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer and adjust the pH as specified in the chosen method (e.g., pH 7.0).

    • Mix the buffer with HPLC grade acetonitrile in the specified ratio (e.g., 40:60 v/v).

    • Degas the mobile phase by sonication for 15-20 minutes.

  • Preparation of Standard Stock Solution:

    • Accurately weigh about 25 mg of Levocetirizine working standard into a 50 mL volumetric flask.[1]

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution.

  • Preparation of Sample Solution:

    • For tablets, weigh and crush 20 tablets to a fine powder.

    • Transfer an amount of powder equivalent to 25 mg of Levocetirizine to a 100 mL volumetric flask.

    • Add about 70 mL of diluent (mobile phase), sonicate for 10 minutes, and then dilute to volume.

    • Filter the solution through a 0.45 µm nylon syringe filter.

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and calculate the amount of Levocetirizine.

Protocol 2: Forced Degradation Studies
  • Acid Degradation:

    • To a solution of Levocetirizine, add 10 mL of 0.1 M HCl.[5]

    • Keep the solution at room temperature for a specified period (e.g., 3 hours).[5]

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.[5]

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Base Degradation:

    • To a solution of Levocetirizine, add a solution of NaOH (e.g., 0.1 M).

    • Keep the solution at room temperature for a specified period.

    • Neutralize with an equivalent amount of HCl.

    • Dilute and analyze by HPLC.

  • Oxidative Degradation:

    • To a solution of Levocetirizine, add a solution of hydrogen peroxide (e.g., 3%).[3]

    • Keep the solution at room temperature for a specified period.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid drug or a solution to heat (e.g., 105°C) for a specified duration (e.g., 48 hours).[3]

    • Allow to cool, dissolve/dilute with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid drug or a solution to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 24 hours).[3]

    • Prepare a solution of the appropriate concentration and analyze by HPLC.

Visualizations

experimental_workflow prep Sample & Standard Preparation hplc_setup HPLC System Setup (Column, Mobile Phase) prep->hplc_setup forced_deg Forced Degradation Studies prep->forced_deg equilibration System Equilibration hplc_setup->equilibration injection Inject Standard & Sample equilibration->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq data_analysis Data Analysis (Peak Integration, Quantification) chrom_acq->data_analysis validation Method Validation (Linearity, Accuracy, Precision) data_analysis->validation stability Stability Indicating Method Established validation->stability forced_deg->injection forced_deg->stability

Caption: Experimental workflow for Levocetirizine HPLC method development.

troubleshooting_guide start HPLC Problem Encountered peak_issue Peak Shape Issue Tailing/Fronting start->peak_issue retention_issue Retention Time Issue Inconsistent RTs start->retention_issue baseline_issue Baseline Issue Drifting/Noise start->baseline_issue sol_peak Check: - Column Health - Mobile Phase pH - Sample Concentration peak_issue:f1->sol_peak sol_retention Check: - Flow Rate - Mobile Phase Comp. - Column Temperature retention_issue:f1->sol_retention sol_baseline Check: - Degassing - Pump Seals - System Leaks baseline_issue:f1->sol_baseline resolve Problem Resolved sol_peak->resolve sol_retention->resolve sol_baseline->resolve

Caption: Logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Levocetirizine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Levocetirizine (B1674955) in human plasma is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose. This guide provides a comparative analysis of various validated HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, presenting their experimental data, detailed protocols, and a discussion of their relative merits. This information is intended to aid in the selection and implementation of a suitable bioanalytical method.

Comparison of Chromatographic Methods

The determination of Levocetirizine in human plasma is predominantly achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometric detection. While HPLC-UV methods are cost-effective and widely available, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low limits of quantification.

HPLC Method with UV Detection

A sensitive and precise RP-HPLC method has been developed for the quantification of Levocetirizine in human plasma.[1][2][3] This method demonstrates good linearity and recovery, making it suitable for routine analysis.

LC-MS/MS Methods

Several LC-MS/MS methods have been validated for Levocetirizine analysis in human plasma, offering significantly lower limits of quantification (LLOQ) compared to HPLC-UV methods.[4][5][6][7] These methods are highly specific and are the standard for regulatory submissions requiring bioequivalence data.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of different validated methods for Levocetirizine quantification in human plasma.

Table 1: Comparison of HPLC and LC-MS/MS Method Performance

ParameterHPLC-UV MethodLC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 2 - 10 µg/mL[1][2][3]1.00 - 500 ng/mL[6][7]0.5 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.174 µg/mL[1][2][3]1.00 ng/mL[6][7]0.5 ng/mL[4]
Limit of Detection (LOD) 0.0057 µg/mL[1][2]Not ReportedNot Reported
Accuracy (% Recovery) Not explicitly stated as % recovery, but accuracy was validated[1]Mean recovery of 59% for Levocetirizine[6][7]Not explicitly stated
Precision (% RSD) Validated[1]Intra-day and Inter-day validation showed r² ≥ 0.995[6][7]Not explicitly stated
Sample Preparation Liquid-Liquid Extraction[1][2][3]Protein Precipitation[5][6][7]Liquid-Liquid Extraction[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the compared methods.

Method 1: RP-HPLC with UV Detection
  • Sample Preparation (Liquid-Liquid Extraction): To a plasma sample, an internal standard is added, followed by an extraction solvent. The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.[1][2][3]

  • Chromatographic Conditions:

    • Column: Prontosil C-18 (4.6 x 250mm, 5µm)[3]

    • Mobile Phase: A mixture of Acetonitrile (B52724), Methanol, and 20mM Ammonium (B1175870) Acetate Buffer (pH 5.0) in a ratio of 25:55:20 (v/v/v).[1][2][3]

    • Flow Rate: 1.0 mL/min[1][2][3]

    • Detection: UV-PDA detector set at 232 nm.[1][2][3]

    • Retention Time: Approximately 8 minutes.[1][2][3]

Method 2: LC-MS/MS with Protein Precipitation
  • Sample Preparation (Protein Precipitation): An internal standard (Hydroxyzine) is added to the plasma sample. Protein precipitation is induced by adding 6% trichloroacetic acid in water. The sample is then centrifuged, and the supernatant is injected into the LC-MS/MS system.[5][6][7]

  • Chromatographic Conditions:

    • Column: Reverse phase column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and 10 mM ammonium formate (B1220265) (pH 3.5) in a ratio of 80:20 (v/v).[6][7]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Run Time: 3.5 minutes.[6][7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Monitored Transitions: m/z [M+H]+ 389.0 → 201.0 for Levocetirizine and m/z [M+H]+ 375.3 → 201.0 for Hydroxyzine (internal standard).[6][7]

Method 3: LC-MS/MS with Liquid-Liquid Extraction
  • Sample Preparation (Liquid-Liquid Extraction): An internal standard is added to the plasma sample, followed by liquid-liquid extraction using cold dichloromethane. The organic layer is separated and evaporated, and the residue is reconstituted for injection.[4][8]

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile:water:formic acid (80.00:19.90:0.10, v/v/v).

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization.

    • Monitored Transitions: m/z 389 > 201 for Levocetirizine.

Mandatory Visualization

The following diagram illustrates the typical workflow for the validation of an HPLC method for Levocetirizine in human plasma.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters plasma Human Plasma Spiking extraction Extraction (LLE or PPT) plasma->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC System reconstitution->hplc Injection detection UV or MS/MS Detector hplc->detection specificity Specificity detection->specificity linearity Linearity detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision recovery Recovery detection->recovery stability Stability detection->stability lod_loq LOD & LOQ detection->lod_loq

Caption: Workflow for HPLC Method Validation of Levocetirizine in Human Plasma.

Concluding Remarks

The choice between an HPLC-UV and an LC-MS/MS method for the quantification of Levocetirizine in human plasma depends on the specific requirements of the study. For pharmacokinetic studies where high sensitivity is paramount, LC-MS/MS is the superior choice. However, for routine monitoring where cost and accessibility are major considerations, a well-validated HPLC-UV method can provide reliable results. The sample preparation technique, either protein precipitation or liquid-liquid extraction, should be chosen based on the desired cleanliness of the sample and the required recovery, with protein precipitation offering a simpler and faster workflow.[4][5] The validation of the chosen method according to international guidelines is essential to ensure the generation of accurate and reproducible data.

References

A Comparative In Vitro Analysis of Levocetirizine and Desloratadine

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the pharmacodynamic and anti-inflammatory properties of two prominent second-generation antihistamines, Levocetirizine (B1674955) and Desloratadine (B1670295), at the cellular and molecular level. This guide synthesizes key in vitro data to provide researchers, scientists, and drug development professionals with a comparative framework for these two widely used compounds.

This report details the in vitro comparison of Levocetirizine and Desloratadine, focusing on their histamine (B1213489) H1 receptor binding affinity, functional antagonism, and anti-inflammatory effects. The data presented is collated from a range of peer-reviewed studies to offer a side-by-side perspective on their molecular interactions and cellular effects.

Histamine H1 Receptor Binding Affinity

The primary mechanism of action for both Levocetirizine and Desloratadine is the blockade of the histamine H1 receptor. In vitro radioligand binding assays are crucial for determining the affinity of a drug for its target receptor. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

Data from multiple studies indicate that both Levocetirizine and Desloratadine are potent antagonists of the H1 receptor. However, the reported Ki values show some variability across different experimental setups.

CompoundKi (nM) - Study 1Ki (nM) - Study 2
Levocetirizine ~3~0.94
Desloratadine ~0.5~1.14

Note: Ki values are approximate and collated from different studies. Direct comparison is best made from head-to-head studies.

Experimental Protocol: Radioligand Binding Assay

A common method for determining Ki values involves a competitive binding assay using a radiolabeled ligand, such as [3H]mepyramine. The general protocol is as follows:

  • Cell Culture and Membrane Preparation: A cell line expressing the human histamine H1 receptor (e.g., HEK-293 or CHO cells) is cultured. The cell membranes are then harvested and prepared for the binding assay.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of [3H]mepyramine and varying concentrations of the unlabeled competitor drug (Levocetirizine or Desloratadine).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow: Radioligand Binding Assay start Start cell_culture Cell Culture (H1 Receptor Expressing) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation ([3H]mepyramine + Competitor) membrane_prep->incubation filtration Filtration (Separate Bound/Free) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Workflow for a typical radioligand binding assay.

Anti-Inflammatory Effects

Beyond their primary role as histamine H1 receptor antagonists, both Levocetirizine and Desloratadine have demonstrated anti-inflammatory properties in various in vitro models. These effects are often observed at concentrations that are clinically relevant.

Inhibition of Mast Cell Degranulation

Mast cells play a pivotal role in the allergic inflammatory cascade by releasing histamine and other pro-inflammatory mediators. The ability of antihistamines to stabilize mast cells and inhibit their degranulation is a key aspect of their anti-inflammatory potential.

A direct comparative study on the effect of Levocetirizine and Desloratadine on platelet-activating factor (PAF)-induced human mast cell degranulation revealed differences in their inhibitory activity.[1][2][3]

CompoundConcentration (µM)Inhibition of Histamine Release (%)
Levocetirizine 1~20
10~40
Desloratadine 1No significant inhibition
10~25

Experimental Protocol: Mast Cell Degranulation Assay

  • Cell Culture: A human mast cell line (e.g., LAD2) is cultured and sensitized with IgE.

  • Pre-incubation: The mast cells are pre-incubated with varying concentrations of Levocetirizine or Desloratadine.

  • Stimulation: Degranulation is induced by adding a stimulant, such as platelet-activating factor (PAF).

  • Mediator Measurement: The release of histamine into the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of inhibition of histamine release is calculated by comparing the amount of histamine released in the presence of the drug to the amount released in the absence of the drug.

G cluster_1 Experimental Workflow: Mast Cell Degranulation Assay start Start cell_culture Mast Cell Culture and IgE Sensitization start->cell_culture pre_incubation Pre-incubation with Antihistamine cell_culture->pre_incubation stimulation Stimulation (e.g., PAF) pre_incubation->stimulation supernatant_collection Supernatant Collection stimulation->supernatant_collection elisa Histamine Measurement (ELISA) supernatant_collection->elisa analysis Data Analysis (% Inhibition) elisa->analysis end End analysis->end

Workflow for a mast cell degranulation assay.
Modulation of Cytokine and Chemokine Release

Eosinophils are key effector cells in allergic inflammation, and their recruitment and activation are mediated by chemokines such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and eotaxin.

In vitro studies have shown that Levocetirizine can inhibit the release of these chemokines from eosinophils. While direct comparative data with Desloratadine on eosinophil chemokine release is limited, Desloratadine has been shown to inhibit the release of other pro-inflammatory cytokines, such as IL-4 and IL-13, from human basophils.

Levocetirizine's Effect on Eosinophil Chemokine Release

ChemokineMinimal Concentration for Significant Suppression (µM)
RANTES 0.05
Eotaxin 0.05

Experimental Protocol: Eosinophil Chemokine Release Assay

  • Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.

  • Cell Culture and Stimulation: The isolated eosinophils are cultured and stimulated with a relevant agonist (e.g., IL-5 or GM-CSF) in the presence or absence of varying concentrations of the antihistamine.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • Chemokine Quantification: The concentration of RANTES and eotaxin in the supernatant is measured using a specific ELISA.

  • Data Analysis: The inhibitory effect of the antihistamine on chemokine release is quantified.

Inhibition of NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression. Some antihistamines can act as inverse agonists at the H1 receptor, meaning they can inhibit the basal, histamine-independent activity of the receptor, leading to a downstream reduction in NF-κB activation.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK-293) is co-transfected with a plasmid encoding the human H1 receptor and a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

  • Treatment: The transfected cells are treated with the antihistamine alone (to measure inverse agonism) or in combination with histamine (to measure antagonism).

  • Cell Lysis and Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The change in luciferase activity reflects the change in NF-κB transcriptional activity, and the inhibitory effect of the antihistamine is quantified.

G cluster_2 Signaling Pathway: Histamine H1 Receptor and NF-κB Activation Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC IKK IKK Complex PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Gene_expression Inflammatory Gene Expression Antihistamine Levocetirizine Desloratadine Antihistamine->H1R blocks

Simplified histamine H1 receptor signaling pathway leading to NF-κB activation.

Summary and Conclusion

This in vitro comparative study highlights the distinct molecular and cellular profiles of Levocetirizine and Desloratadine. While both are potent H1 receptor antagonists, there are nuances in their binding affinities and more pronounced differences in their anti-inflammatory effects observed in various in vitro models.

  • Receptor Binding: Both drugs exhibit high affinity for the H1 receptor, with some studies suggesting a slight advantage for Desloratadine and others for Levocetirizine, indicating the importance of considering the specific experimental conditions.

  • Anti-Inflammatory Activity: Levocetirizine demonstrates notable efficacy in inhibiting PAF-induced mast cell degranulation and the release of key eosinophil chemokines. Desloratadine has shown potent inverse agonist activity in inhibiting the NF-κB signaling pathway.

The selection of either Levocetirizine or Desloratadine for further research or development may depend on the specific therapeutic target and the desired pharmacological profile. The in vitro data presented here provides a foundational understanding of their distinct properties, which can guide more targeted in vivo and clinical investigations. It is important to note that in vitro findings do not always directly translate to clinical efficacy, but they provide a crucial mechanistic basis for understanding the therapeutic potential of these compounds.

References

A Comparative In-Vitro Dissolution Study of Marketed Levocetirizine Dihydrochloride Tablets

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the dissolution performance of various commercially available levocetirizine (B1674955) dihydrochloride (B599025) tablets, providing essential data for researchers and formulation scientists in the pharmaceutical industry.

This guide presents a comparative in-vitro dissolution study of several brands of levocetirizine dihydrochloride 5 mg tablets. Levocetirizine, the active R-enantiomer of cetirizine, is a widely used second-generation antihistamine for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. The therapeutic efficacy of a solid oral dosage form is critically dependent on the dissolution of the active pharmaceutical ingredient (API) in the gastrointestinal fluid prior to absorption. Therefore, evaluating the in-vitro dissolution profile is a crucial quality control parameter and a predictor of in-vivo performance.

This report summarizes quantitative data from a comparative study of six commercial brands of levocetirizine dihydrochloride tablets. The dissolution profiles were compared to a reference brand to assess their pharmaceutical equivalence. The study highlights the variability in drug release patterns among different brands, which could be attributed to differences in formulation excipients and manufacturing processes.

Comparative Dissolution Data

The in-vitro dissolution of six different brands of levocetirizine dihydrochloride 5 mg tablets was evaluated over 30 minutes. Brand A was considered the reference product for comparison. The cumulative percentage of drug release was measured at various time intervals, and the similarity (f2) and difference (f1) factors were calculated to compare the dissolution profiles of the test brands (B, C, D, E, and F) against the reference brand.

According to regulatory guidelines, an f2 value between 50 and 100 suggests that the two dissolution profiles are similar. An f1 value between 0 and 15 indicates no significant difference between the two profiles.

Brand5 min10 min15 min20 min25 min30 minf1 Factorf2 Factor
Brand A (Reference) 78.21%85.43%90.35%92.12%93.54%94.67%--
Brand B 80.11%89.54%99.38%100.21%100.87%101.32%9.8758.34
Brand C 65.43%79.87%85.43%91.43%94.78%96.54%11.2348.76
Brand D 75.98%84.65%92.78%99.00%100.21%100.98%6.5465.43
Brand E 70.23%78.98%84.54%87.05%90.12%92.43%8.9955.12
Brand F 82.34%91.23%103.83%104.21%104.76%105.11%14.5645.87

Data adapted from a 2022 study by Al-Kubati, Ahmed, and Saif on the quality and equivalency of levocetirizine dihydrochloride film-coated tablets.[1]

The results indicate that Brands B, D, and E have dissolution profiles similar to the reference Brand A, as evidenced by their f2 values being greater than 50.[1] Conversely, Brands C and F show significant differences in their dissolution profiles compared to the reference brand, with f2 values below 50.[1] All tested brands released over 80% of the drug within 15 to 20 minutes, complying with the general requirement for immediate-release solid oral dosage forms.[1]

Experimental Workflow

The following diagram illustrates the key stages of the comparative in-vitro dissolution study.

G cluster_prep Preparation cluster_test Dissolution Testing cluster_analysis Analysis p1 Procure Levocetirizine Tablet Brands p2 Prepare Dissolution Medium (900 mL Distilled Water) p1->p2 p3 Calibrate Dissolution Apparatus p2->p3 t1 Set Apparatus Parameters: USP Apparatus II (Paddle) 50 RPM, 37°C ± 0.5°C p3->t1 t2 Place One Tablet in Each Vessel t1->t2 t3 Withdraw Aliquots (5 mL) at 5, 10, 15, 20, 25, 30 min t2->t3 t4 Replace with Fresh Medium t3->t4 t3->t4 a1 Filter Samples t4->a1 a2 Measure Absorbance via UV-Vis Spectrophotometry (232 nm) a1->a2 a3 Calculate Cumulative % Drug Release a2->a3 a4 Calculate f1 and f2 Factors a3->a4 r1 Data Tabulation a4->r1 r2 Profile Comparison a4->r2

Experimental workflow for the comparative dissolution study.

Experimental Protocols

The in-vitro dissolution study was conducted based on the United States Pharmacopeia (USP) guidelines for immediate-release solid oral dosage forms.

1. Materials and Instrumentation:

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

  • Reagents: Distilled water.

  • Samples: Commercially available levocetirizine dihydrochloride 5 mg tablets from six different brands.

2. Dissolution Test Parameters:

  • Dissolution Medium: 900 mL of distilled water.[1][2]

  • Temperature: 37 ± 0.5°C.[1][2]

  • Apparatus Speed: 50 RPM.[1][2]

  • Sampling Time Points: 5, 10, 15, 20, 25, and 30 minutes.[1]

3. Procedure:

  • The dissolution medium was preheated to 37 ± 0.5°C and deaerated.

  • 900 mL of the dissolution medium was placed in each vessel of the dissolution apparatus.

  • The apparatus was assembled, and the medium was allowed to equilibrate to the set temperature.

  • One tablet was placed in each vessel, and the apparatus was started immediately at a rotation speed of 50 RPM.

  • At each specified time interval (5, 10, 15, 20, 25, and 30 minutes), a 5 mL aliquot of the solution was withdrawn from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.[1]

  • An equal volume (5 mL) of fresh dissolution medium, maintained at the same temperature, was immediately replaced in the vessel to maintain a constant volume.[1]

  • The withdrawn samples were filtered through a suitable filter.

4. Sample Analysis:

  • The filtered samples were analyzed using a UV-Vis spectrophotometer at a wavelength of 232 nm.[1]

  • The concentration of levocetirizine dihydrochloride in each sample was determined using a previously prepared calibration curve.

  • The cumulative percentage of drug released at each time point was calculated.

5. Data Analysis:

  • Difference Factor (f1): The difference factor was calculated to measure the percent error between the two dissolution profiles at each time point.

  • Similarity Factor (f2): The similarity factor, a logarithmic transformation of the sum-squared error of differences between the test and reference profiles over time, was calculated to assess the similarity of the dissolution profiles.

References

Levocetirizine and Fexofenadine: A Comparative Analysis in Histamine-Induced Response Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of second-generation antihistamines, levocetirizine (B1674955) and fexofenadine (B15129) are prominent therapeutic options for allergic conditions. Their efficacy in mitigating histamine-mediated responses is a critical determinant of their clinical utility. This guide provides a detailed comparison of these two drugs, focusing on their performance in histamine-induced wheal and flare models, supported by experimental data for researchers, scientists, and drug development professionals.

Comparative Efficacy in Wheal and Flare Inhibition

Clinical studies employing histamine-induced cutaneous wheal and flare responses serve as a primary model for assessing the in vivo potency and pharmacodynamic profiles of H1-antihistamines. Multiple head-to-head trials have demonstrated that while both levocetirizine and fexofenadine are effective, they exhibit distinct profiles in terms of onset, duration, and overall inhibition of the histamine (B1213489) response.

Levocetirizine generally demonstrates a more rapid onset of action, a shorter time to reach maximum effect, and a longer duration of action compared to fexofenadine.[1][2][3][4][5] One key study found that levocetirizine had an onset of action between 30 and 90 minutes, whereas fexofenadine's onset was approximately 2 hours.[1][2][3][4][5] The peak inhibitory effect of levocetirizine was observed at 3-4 hours, compared to 3-6 hours for fexofenadine.[1][2][3][4][5] Furthermore, the effects of levocetirizine were sustained for at least 24 hours, while fexofenadine's duration of action was closer to 12 hours.[1][2][3][4][5]

Quantitatively, levocetirizine has shown greater inhibition of both wheal and flare responses. In one study, the mean percentage inhibition of the wheal area over a 24-hour period was significantly higher for levocetirizine.[5] Similarly, the inhibition of the flare response was more pronounced with levocetirizine.[5]

ParameterLevocetirizine (5 mg)Fexofenadine (120 mg/180 mg)Reference
Onset of Action 30-90 minutes~2 hours[1][2][3][4][5]
Time to Maximum Effect 3-4 hours3-6 hours[1][2][3][4][5]
Duration of Action At least 24 hours~12 hours[1][2][3][4][5]
Mean Wheal Inhibition (3-8h) 73.5 ± 4.0%29.8 ± 4.9%[5]
Mean Flare Inhibition (3-8h) 75.8 ± 4.0%44.7 ± 6.9%[5]

Experimental Protocols

The data presented is derived from randomized, double-blind, placebo-controlled crossover studies, which are the gold standard for evaluating pharmacodynamic effects. A typical experimental protocol is as follows:

Subjects: Healthy adult volunteers are recruited. Exclusion criteria typically include a history of allergic diseases, use of antihistamines or other medications that could interfere with the study, and pregnancy or lactation.

Drug Administration: Subjects receive a single oral dose of levocetirizine (e.g., 5 mg), fexofenadine (e.g., 120 mg or 180 mg), or a placebo. In some studies, fexofenadine is administered as two 60 mg doses separated by 12 hours.[3][4][5]

Histamine Challenge: A histamine solution (e.g., 100 mg/mL) is applied to the volar surface of the forearm using an epicutaneous skin prick test.[6] This induces a localized wheal (a raised, edematous lesion) and flare (surrounding erythema).

Measurement of Wheal and Flare: The dimensions of the wheal and flare are measured at predetermined time points before and after drug administration (e.g., at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Measurements are typically performed by tracing the outlines onto transparent paper and then digitizing them for area calculation, or by using digital photography and analysis software.

Data Analysis: The percentage inhibition of the wheal and flare areas is calculated for each active treatment relative to the placebo response at each time point. Statistical analyses are then performed to compare the efficacy of the different treatments.

G cluster_screening Screening & Washout cluster_treatment Treatment Periods (Crossover Design) cluster_challenge Histamine Challenge & Measurement s1 Subject Recruitment (Healthy Volunteers) s2 Informed Consent s1->s2 s3 Washout Period (No antihistamines) s2->s3 t1 Period 1: Administer Drug A (e.g., Levocetirizine) s3->t1 c1 Baseline Measurement t1->c1 Start of Period t2 Period 2: Administer Drug B (e.g., Fexofenadine) t2->c1 t3 Period 3: Administer Placebo t3->c1 c2 Drug Administration c1->c2 c3 Histamine Skin Prick Test (at various time points) c2->c3 c4 Measure Wheal & Flare Size c3->c4 c4->t2 Washout between periods c4->t3 Washout between periods end_node Data Analysis (Comparison of Inhibition) c4->end_node

Experimental workflow for a histamine-induced wheal and flare study.

Mechanism of Action and Signaling Pathways

Both levocetirizine and fexofenadine are second-generation H1-antihistamines. They act as inverse agonists at the H1 receptor.[7] This means that they bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thus reducing the receptor's constitutive activity and its ability to be activated by histamine.[7]

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[8][9][10] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC).[8][10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[10] These signaling events ultimately lead to the physiological responses associated with an allergic reaction, such as vasodilation (flare) and increased vascular permeability (wheal).

Levocetirizine and fexofenadine exert their effects by blocking this initial step of histamine binding to the H1 receptor, thereby preventing the downstream signaling cascade.

G cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascade H1R Histamine H1 Receptor (Inactive State) H1R_active Histamine H1 Receptor (Active State) Gq Gq/11 Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Wheal & Flare Response PKC->Response Leads to Histamine Histamine Histamine->H1R_active Binds & Activates Antihistamine Levocetirizine or Fexofenadine Antihistamine->H1R Binds & Stabilizes (Inverse Agonist)

References

A Comparative Guide to the Enantioselective Determination of Levocetirizine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the enantioselective determination of Levocetirizine (B1674955) purity. Levocetirizine, the active (R)-enantiomer of cetirizine, requires stringent purity control to ensure its therapeutic efficacy and safety. This document details and contrasts the performance of three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols.

Introduction to Enantioselective Analysis of Levocetirizine

Levocetirizine is a potent second-generation antihistamine. As the pharmacological activity resides primarily in the (R)-enantiomer, regulatory authorities mandate strict control over the enantiomeric purity of the drug substance and formulated products. The presence of the inactive or potentially harmful (S)-enantiomer, dextrocetirizine, must be accurately quantified. This necessitates the use of robust and sensitive enantioselective analytical methods. This guide explores and compares the most effective techniques for this purpose.

Comparative Performance of Analytical Methods

The choice of analytical technique for enantioselective purity determination depends on various factors, including resolution, analysis time, sensitivity, and solvent consumption. The following tables summarize the quantitative performance of HPLC, CE, and SFC based on published data.

Table 1: Comparison of Chromatographic and Electrophoretic Conditions
ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Chiral Selector/Stationary Phase Chiralcel OD-H, Chiralpak AD-H, Ultron ES-OVM[1]Sulfated-β-cyclodextrins (S-β-CD)[2][3]Chiralpak IE[4][5]
Mobile Phase/Buffer n-hexane:2-propanol:Ethanol:Trifluoroacetic acid (70:15:15:0.02 v/v)[1]50 mM Tetraborate (B1243019) buffer (pH 8.2)[2]CO2/Organic Modifier (e.g., Methanol (B129727) with additives) (55/45, v/v)[4][5]
Flow Rate/Voltage 0.6 mL/min[1]20-30 kV0.85 mL/min[4][5]
Temperature Ambient or controlled (e.g., 25 °C)25 °C[6]35-40 °C
Detection UV at 230 nm[1]UV at 214 nm or 230 nm[6]UV or Mass Spectrometry (MS)
Typical Analysis Time 10-20 minutes[1]< 15 minutes< 10 minutes[5]
Table 2: Comparison of Method Validation Parameters
ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Supercritical Fluid Chromatography (SFC)
Resolution (Rs) > 1.5[1]> 3[2]Baseline separation
Limit of Detection (LOD) 0.056 µg/mL (for Dextrocetirizine)[1]0.075 µg/mL (for Dextrocetirizine)[2]Not explicitly found, but generally high sensitivity with MS detection.
Limit of Quantification (LOQ) 0.182 µg/mL (for Dextrocetirizine)[1]0.25 µg/mL (for Dextrocetirizine)[2]0.5 ng/mL (in plasma, indicative of high sensitivity)[5]
Linearity (R²) for Dextrocetirizine > 0.9990.9994[2]> 0.99
Accuracy (% Recovery) Typically 98-102%84-109% (for Dextrocetirizine)[2]97.0-102.2% (for Levocetirizine in plasma)[5]
Precision (% RSD) < 2%< 5%< 15% (inter-day)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method utilizes a chiral stationary phase to achieve enantioseparation.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 10 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane, 2-propanol, ethanol, and trifluoroacetic acid in a ratio of 70:15:15:0.02 (v/v/v/v).[1] The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 230 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Levocetirizine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis (CE)

CE offers a high-efficiency alternative to HPLC, often with reduced solvent consumption.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary, typically 50-75 µm internal diameter and 40-60 cm total length.

  • Background Electrolyte (BGE): 50 mM tetraborate buffer at pH 8.2, containing 1% (w/v) sulfated-β-cyclodextrin as the chiral selector.[2]

  • Voltage: 25 kV (positive or negative polarity depending on the separation mode).

  • Temperature: 25 °C.[6]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.[6]

  • Sample Preparation: Dissolve the Levocetirizine sample in the BGE or a compatible solvent to a concentration of approximately 0.5 mg/mL.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, offering fast and efficient separations.

  • Instrumentation: An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or MS detector.

  • Chiral Column: Chiralpak IE (150 mm x 2.1 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of supercritical CO2 and an organic modifier (e.g., methanol with 0.1% trifluoroacetic acid) in a ratio of 55:45 (v/v).[4][5]

  • Flow Rate: 0.85 mL/min.[4][5]

  • Column Temperature: 40 °C.

  • Back Pressure: 150 bar.

  • Detection: UV detection at 230 nm or tandem mass spectrometry (MS/MS) for higher sensitivity.

  • Sample Preparation: Dissolve the Levocetirizine sample in the organic modifier to a suitable concentration.

Visualizing the Workflow

The following diagram illustrates the general workflow for the enantioselective determination of Levocetirizine purity.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Data Analysis A Weighing of Levocetirizine Sample B Dissolution in Appropriate Solvent A->B C Filtration (if necessary) B->C D Injection into Analytical Instrument (HPLC / CE / SFC) C->D E Enantioselective Separation on Chiral Stationary Phase or with Chiral Selector D->E F Detection of Enantiomers (UV or MS) E->F G Data Acquisition and Integration F->G H Calculation of Enantiomeric Purity G->H

Caption: Workflow for Enantioselective Purity Determination of Levocetirizine.

Conclusion

All three techniques—HPLC, CE, and SFC—are capable of effectively determining the enantiomeric purity of Levocetirizine.

  • HPLC is a robust and widely available technique, with well-established methods.

  • CE offers high separation efficiency and low solvent consumption, making it an environmentally friendly and cost-effective option.

  • SFC provides the fastest analysis times and is considered a "green" alternative to normal-phase HPLC, with the potential for high-throughput screening.

The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and sensitivity needs. For routine quality control, HPLC and CE are excellent choices. For high-throughput analysis and applications requiring rapid method development, SFC presents a compelling advantage. This guide provides the foundational information for researchers and drug development professionals to select and implement the most suitable method for their needs.

References

A Comparative Analysis of Levocetirizine and Cetirizine in Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative clinical efficacy of Levocetirizine (B1674955) and Cetirizine (B192768), supported by experimental data and detailed methodologies.

Introduction

Cetirizine, a second-generation histamine (B1213489) H1 receptor antagonist, has been a cornerstone in the management of allergic disorders for decades. It is a racemic mixture containing equal parts of two enantiomers: levocetirizine and dextrocetirizine. Levocetirizine is the pharmacologically active enantiomer, responsible for the antihistaminic effects of cetirizine.[1][2][3] This guide provides a comprehensive comparison of the clinical efficacy of levocetirizine and its parent compound, cetirizine, focusing on their pharmacological properties, clinical trial outcomes, and side effect profiles. This information is intended to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these two widely used antihistamines.

Pharmacological Profile

The primary mechanism of action for both levocetirizine and cetirizine is the selective antagonism of the histamine H1 receptor.[4] By blocking this receptor, they prevent the downstream effects of histamine, a key mediator of allergic reactions.[5]

H1 Receptor Binding Affinity and Dissociation

Levocetirizine exhibits a higher binding affinity for the H1 receptor compared to cetirizine.[1][6] Competition experiments have shown that levocetirizine binds with approximately twice the affinity of cetirizine.[7] Furthermore, levocetirizine has a significantly slower dissociation rate from the H1 receptor, which contributes to its prolonged duration of action and insurmountable antagonism.[1][7][8] The dextrocetirizine enantiomer is considered pharmacologically inactive.[1]

ParameterLevocetirizineCetirizineDextrocetirizineReference
H1 Receptor Binding Affinity (Ki, nM) 36100[4][7]
Dissociation Half-time from H1 Receptor (min) 142-6[7]

Clinical Efficacy

The clinical efficacy of levocetirizine and cetirizine has been evaluated in numerous studies for the treatment of allergic rhinitis and chronic idiopathic urticaria.

Onset and Duration of Action

Clinical trials have demonstrated that levocetirizine has a rapid onset of action, with effects observed as early as one hour after administration.[9][10] Studies comparing the two have shown that 2.5 mg of levocetirizine has a comparable antihistaminic effect to 5 mg of cetirizine.[1] In histamine-induced wheal and flare studies, both levocetirizine and cetirizine show a marked inhibition of the wheal and flare response, with a rapid onset and a long duration of action, lasting for over 24 hours.[9] Some studies suggest that levocetirizine may have a longer duration of action than cetirizine.[9]

ParameterLevocetirizine (5 mg)Cetirizine (10 mg)Reference
Onset of Action ~1 hour~1 hour[9]
Duration of Action ≥ 24 hours≥ 24 hours[4][9]
Allergic Rhinitis

In patients with seasonal and perennial allergic rhinitis, both levocetirizine and cetirizine have been shown to be effective in reducing symptoms such as sneezing, rhinorrhea, nasal pruritus, and ocular pruritus.[6][11][12] Some studies suggest that cetirizine may be more efficacious than levocetirizine in improving total symptom scores in children with perennial allergic rhinitis.[11]

Chronic Idiopathic Urticaria

For chronic idiopathic urticaria, both medications are effective in reducing the number, size, and duration of wheals, as well as pruritus. A comparative study found the clinical efficacy of cetirizine and levocetirizine to be comparable, with a marginal advantage of a better antipruritic effect with levocetirizine.

Pharmacokinetics

Levocetirizine and cetirizine share similar pharmacokinetic profiles. They are rapidly and extensively absorbed after oral administration, with minimal metabolism.[6][8] Both drugs are primarily excreted unchanged in the urine.[8] The recommended dose for levocetirizine is 5 mg once daily, which is half the recommended dose of cetirizine (10 mg once daily), reflecting the fact that levocetirizine is the active enantiomer.

Pharmacokinetic ParameterLevocetirizine (5 mg)Cetirizine (10 mg)Reference
Time to Peak Plasma Concentration (tmax) 0.5 - 1.5 hours~1 hour
Elimination Half-life (t1/2) ~7.9 hours~8.3 hours[4]
Protein Binding 88-96%88-96%[4][8]
Bioavailability >70%>70%[4][8]

Side Effect Profile: Sedation

A key differentiator among antihistamines is their potential to cause sedation. Both levocetirizine and cetirizine are considered second-generation antihistamines with a lower incidence of sedation compared to first-generation agents.[2] However, some degree of sedation can still occur.

While some sources suggest that levocetirizine may be less sedating than cetirizine, a randomized, double-blind, placebo-controlled trial found no significant difference in sedation between the two drugs as measured by the modified Epworth Sleepiness Scale and a Likert scale.[1] It is important to note that individual responses can vary, and some patients may experience sedation with either medication.[1]

ParameterLevocetirizineCetirizineReference
Sedation May cause less drowsiness, but clinical trials show no significant difference.May be more likely to cause drowsiness, especially at higher doses.[1][2]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of levocetirizine and cetirizine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]mepyramine is used as the radioligand.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of [3H]mepyramine and increasing concentrations of the unlabeled competitor (levocetirizine or cetirizine).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes CHO Cell Membranes (with H1 Receptors) Incubation Incubation Membranes->Incubation Radioligand [3H]mepyramine Radioligand->Incubation Competitor Levocetirizine or Cetirizine Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Fig. 1: Workflow for H1 Receptor Binding Assay.
Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo antihistaminic activity of levocetirizine and cetirizine.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.

  • Test Sites: The volar surface of the forearm is typically used.

  • Drug Administration: A single oral dose of levocetirizine, cetirizine, or placebo is administered in a double-blind, crossover design.

  • Histamine Challenge: At predetermined time points after drug administration, a skin prick test is performed using a standardized histamine solution (e.g., histamine dihydrochloride (B599025) 10 mg/mL). A negative control (saline) is also applied.

  • Measurement: The wheal (raised, edematous area) and flare (surrounding erythema) are measured at a specific time point after the histamine prick (e.g., 15-20 minutes). The area of the wheal and flare can be traced and calculated.

  • Data Analysis: The percentage inhibition of the wheal and flare response by the active drug compared to placebo is calculated.

G cluster_procedure Procedure cluster_analysis Analysis Drug Drug Administration (Levocetirizine, Cetirizine, or Placebo) Histamine Histamine Skin Prick Test Drug->Histamine Measure Measure Wheal and Flare Histamine->Measure Inhibition Calculate % Inhibition Measure->Inhibition

Fig. 2: Workflow for Wheal and Flare Test.

Signaling Pathway

Both levocetirizine and cetirizine act as inverse agonists at the H1 receptor. This means that they not only block the action of histamine but also reduce the basal activity of the receptor, stabilizing it in an inactive conformation. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively. These signaling events ultimately lead to the characteristic symptoms of an allergic reaction.[5]

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Allergic Response Ca->Response PKC->Response Antihistamine Levocetirizine/ Cetirizine Antihistamine->H1R Inhibits (Inverse Agonist)

Fig. 3: Histamine H1 Receptor Signaling Pathway.

Conclusion

Levocetirizine, the active R-enantiomer of cetirizine, demonstrates a higher binding affinity and a slower dissociation from the H1 receptor compared to its parent compound. Clinically, 5 mg of levocetirizine generally provides comparable efficacy to 10 mg of cetirizine. Both medications are effective and well-tolerated for the treatment of allergic rhinitis and chronic idiopathic urticaria, with a rapid onset and long duration of action. While there is a perception that levocetirizine may be less sedating, robust clinical trial data have not consistently demonstrated a significant difference in sedation profiles between the two. The choice between levocetirizine and cetirizine may be influenced by factors such as cost, local availability, and individual patient response. For researchers and drug development professionals, understanding the subtle yet important pharmacological and clinical differences between these two antihistamines is crucial for designing future studies and developing novel therapies for allergic diseases.

References

Safety Operating Guide

Proper Disposal of (S)-Cetirizine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (S)-Cetirizine dihydrochloride (B599025), a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is essential to minimize risks to personnel and the environment.

(S)-Cetirizine dihydrochloride is classified as a hazardous substance, primarily due to its potential for harm if swallowed.[1] Therefore, its disposal is subject to stringent local, state, and federal regulations.[2] Improper disposal can lead to environmental contamination and potential health hazards.

Key Toxicological Data

The following table summarizes key toxicological data for this compound, underscoring the importance of proper handling and disposal.

MetricSpeciesValueReference
Acute Oral Toxicity (LD50)Rat365 mg/kg[3]
Acute Oral Toxicity (LD50)Dog> 320 mg/kg
Intraperitoneal Toxicity (LDLO)Mouse138 mg/kg[3]

Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following step-by-step protocol should be followed:

1. Personal Protective Equipment (PPE):

  • Before handling the material, ensure appropriate PPE is worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated waste container.[1] A damp cloth or a filtered vacuum can be used to clean up spills of dry solids.[4]

3. Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

5. Professional Disposal:

  • The disposal of this compound must be handled by a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[1]

6. Contaminated Packaging:

  • Any packaging that has come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Workflow for this compound Disposal A Identify Waste Material (this compound) B Is the container empty and decontaminated? A->B C Dispose of as non-hazardous waste B->C Yes D Treat as Hazardous Waste B->D No E Package in a labeled, sealed container D->E F Store in a designated secure area E->F G Arrange for pickup by a licensed waste disposal company F->G H Complete waste transfer documentation G->H

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling (S)-Cetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (S)-Cetirizine dihydrochloride (B599025), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling (S)-Cetirizine dihydrochloride.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166, chemical splash goggles, or a full-face shield should be used based on a risk assessment of the specific laboratory activity.[1]
Hand Protection Nitrile, rubber, or PVC gloves are recommended.[2] Double gloving should be considered to minimize the risk of exposure.[1][2] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
Respiratory Protection A dust respirator should be worn, particularly when there is a risk of dust generation.[2] For dust formation, a particulate filter device (EN 143) is necessary.[3] In cases of insufficient ventilation, suitable respiratory equipment is required.[4]
Skin and Body Protection Wear protective clothing to prevent skin contact.[2] In addition to standard lab coats, protective shoe covers and head coverings may be necessary depending on the scale of handling.[2]

Operational and Disposal Plans

Proper operational procedures and a clear disposal plan are essential for the safe management of this compound in a laboratory setting.

Handling and Storage:

  • General Handling: Avoid all personal contact, including inhalation of dust.[2] Minimize dust generation and accumulation.[5] Handle in a well-ventilated area, preferably with local exhaust ventilation.[6] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[2]

Spill Management:

  • Minor Spills:

    • Immediately clean up spills, wearing appropriate PPE.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[2]

    • Place the collected material in a suitable, closed container for disposal.[2]

  • Major Spills:

    • Evacuate and alert personnel in the area.[2]

    • Alert emergency responders, providing the location and nature of the hazard.[2]

    • Wear appropriate PPE, including respiratory protection, before entering the spill area.[2]

    • Contain the spill and follow the clean-up procedures for minor spills.[2]

Disposal:

All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product. Puncture containers to prevent re-use before disposal in an authorized landfill.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water.

  • In Case of Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Response cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepWorkArea Weighing Weighing and Transfer PrepWorkArea->Weighing Proceed to Handling Dissolving Dissolving/Mixing Weighing->Dissolving Decontaminate Decontaminate Work Surfaces Dissolving->Decontaminate Spill Spill Occurs? Decontaminate->Spill MinorSpill Minor Spill Procedure Spill->MinorSpill Yes (Minor) MajorSpill Major Spill Procedure Spill->MajorSpill Yes (Major) WasteCollection Collect Waste in Labeled Container Spill->WasteCollection No MinorSpill->WasteCollection MajorSpill->WasteCollection Dispose Dispose via Licensed Contractor WasteCollection->Dispose

Workflow for Safe Handling and Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-Cetirizine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-Cetirizine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.